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  • Product: 3,5-dibromo-1-ethyl-1H-pyrazole
  • CAS: 1596745-76-4

Core Science & Biosynthesis

Foundational

3,5-dibromo-1-ethyl-1H-pyrazole CAS 1596745-76-4

An In-Depth Technical Guide to 3,5-dibromo-1-ethyl-1H-pyrazole (CAS: 1596745-76-4): Synthesis, Properties, and Applications Abstract This technical guide provides a comprehensive overview of 3,5-dibromo-1-ethyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,5-dibromo-1-ethyl-1H-pyrazole (CAS: 1596745-76-4): Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3,5-dibromo-1-ethyl-1H-pyrazole, a key heterocyclic building block for research and development, particularly within the pharmaceutical and materials science sectors. The pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, and the strategic placement of bromine atoms at the 3- and 5-positions renders this molecule a highly versatile intermediate for constructing complex molecular architectures via cross-coupling chemistry.[1][2][3] This document, designed for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, provides validated synthetic protocols with mechanistic insights, explores its reactivity in pivotal organic transformations, and outlines its potential applications.

The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[4] Its metabolic stability and ability to act as both a hydrogen bond donor and acceptor allow it to mimic biological structures and interact with a wide range of enzymatic and receptor targets. This has led to the development of numerous blockbuster drugs for treating cancer, inflammation, viral infections, and neurological disorders.[2][3][5]

The utility of a pyrazole core is significantly enhanced by its functionalization. Halogen atoms, particularly bromine, serve as exceptionally versatile synthetic handles.[6] The carbon-bromine bonds in 3,5-dibromo-1-ethyl-1H-pyrazole are ripe for participation in a host of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the controlled, regioselective introduction of aryl, alkyl, alkynyl, and amino substituents, enabling the rapid generation of diverse compound libraries for high-throughput screening and the targeted synthesis of complex lead candidates. The N-ethyl group, in turn, modulates the compound's solubility and lipophilicity, which are critical parameters for optimizing pharmacokinetic profiles.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Key Properties
PropertyValue / DescriptionSource
CAS Number 1596745-76-4-
Molecular Formula C₅H₆Br₂N₂[7]
Molecular Weight 253.93 g/mol [7]
Monoisotopic Mass 251.88977 Da[7]
Appearance Predicted: Off-white to pale yellow solid or oil-
Predicted XlogP 2.6[7]
Solubility Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate, DMF, DMSO)-
Storage Store in an inert atmosphere at 2-8°C, protected from light and moisture
Predicted Spectroscopic Data

The following data represents predicted values based on the chemical structure. Experimental verification is required for confirmation.

TechniquePredicted DataRationale
¹H NMR (CDCl₃, 400 MHz)δ 6.35 (s, 1H), 4.15 (q, J = 7.3 Hz, 2H), 1.45 (t, J = 7.3 Hz, 3H)The singlet at ~6.35 ppm corresponds to the lone proton at the C4 position. The N-ethyl group is expected to show a quartet for the methylene (-CH₂) protons coupled to the methyl group, and a triplet for the methyl (-CH₃) protons coupled to the methylene group.
¹³C NMR (CDCl₃, 101 MHz)δ 141.0 (C3), 129.5 (C5), 108.0 (C4), 45.0 (CH₂), 15.0 (CH₃)The C3 and C5 carbons directly attached to bromine atoms will be significantly downfield. The C4 carbon will appear around 108 ppm. The ethyl group carbons will be in the aliphatic region.
Mass Spec. (ESI-MS)[M+H]⁺ m/z ≈ 252.9, 254.9, 256.9The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms, with major peaks at M, M+2, and M+4 in an approximate 1:2:1 ratio.

Synthesis and Mechanistic Considerations

A robust and logical synthetic route to 3,5-dibromo-1-ethyl-1H-pyrazole proceeds in two primary stages: the formation of the N-ethylated pyrazole core, followed by a regioselective dibromination.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Electrophilic Bromination A Ethylhydrazine C 1-ethyl-1H-pyrazole A->C Condensation B Malondialdehyde (or equivalent) B->C D 1-ethyl-1H-pyrazole F 3,5-dibromo-1-ethyl-1H-pyrazole D->F Dibromination E N-Bromosuccinimide (NBS) (2.2 eq) E->F

Figure 1: Proposed two-step synthesis of 3,5-dibromo-1-ethyl-1H-pyrazole.
Protocol 1: Synthesis of 1-ethyl-1H-pyrazole

This procedure is a variation of the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4] Using ethylhydrazine ensures the direct installation of the required N-ethyl substituent.

  • Rationale: The reaction leverages the nucleophilicity of the hydrazine nitrogens attacking the electrophilic carbonyl carbons of the 1,3-dicarbonyl equivalent. A subsequent intramolecular cyclization and dehydration yields the stable aromatic pyrazole ring.

  • Step-by-Step Methodology:

    • To a solution of ethylhydrazine oxalate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) in water at 0 °C to liberate the free base.

    • To this basic solution, add malondialdehyde bis(dimethyl acetal) (1.05 eq) dropwise, ensuring the temperature remains below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, extract the aqueous mixture with dichloromethane (3x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield crude 1-ethyl-1H-pyrazole, which can be purified by distillation or column chromatography if necessary.

Protocol 2: Dibromination of 1-ethyl-1H-pyrazole

This step utilizes an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich and readily undergoes halogenation at the C3 and C5 positions.

  • Rationale: N-Bromosuccinimide (NBS) is chosen as the brominating agent as it is a reliable source of electrophilic bromine (Br⁺) and offers better control and safety compared to liquid bromine. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the electron-rich C3 and C5 positions of the pyrazole ring attack the electrophilic bromine.

  • Step-by-Step Methodology:

    • Dissolve the 1-ethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or chloroform in a round-bottom flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring for the disappearance of the starting material by TLC or GC-MS.

    • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 3,5-dibromo-1-ethyl-1H-pyrazole.

Synthetic Utility in Drug Development

The true value of 3,5-dibromo-1-ethyl-1H-pyrazole lies in its capacity as a versatile scaffold for building molecular complexity. The two bromine atoms can be selectively addressed in cross-coupling reactions to introduce a wide array of functional groups.

Reactions cluster_input cluster_output Potential Derivatives A 3,5-dibromo-1-ethyl-1H-pyrazole B Di-aryl/heteroaryl Pyrazoles A->B Suzuki Coupling (R-B(OH)₂) C Di-amino Pyrazoles A->C Buchwald-Hartwig Amination (R₂NH) D Di-alkynyl Pyrazoles A->D Sonogashira Coupling (R-CCH) E Mono-functionalized Intermediates A->E Mono-selective Coupling (Controlled Conditions)

Figure 2: Key cross-coupling reactions utilizing the target scaffold.
Generalized Protocol: Suzuki-Miyaura Cross-Coupling
  • Application: Formation of C(sp²)-C(sp²) bonds, ideal for synthesizing bi-aryl compounds often found in kinase inhibitors and other targeted therapies.

  • Methodology:

    • To a reaction vessel, add 3,5-dibromo-1-ethyl-1H-pyrazole (1.0 eq), the desired aryl or heteroaryl boronic acid (2.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).

    • Purge the vessel with an inert gas (Argon or Nitrogen).

    • Add a degassed solvent system, typically a mixture of dioxane and water or toluene and ethanol.

    • Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, monitoring by LC-MS.

    • Upon completion, cool the mixture, filter through a pad of celite to remove the catalyst, and extract with an organic solvent.

    • Purify via column chromatography to yield the 3,5-diaryl-1-ethyl-1H-pyrazole derivative.

Generalized Protocol: Buchwald-Hartwig Amination
  • Application: Formation of C-N bonds, a critical transformation for introducing amine functionalities prevalent in many CNS-active drugs and GPCR ligands.

  • Methodology:

    • In an inert atmosphere glovebox or Schlenk line, combine 3,5-dibromo-1-ethyl-1H-pyrazole (1.0 eq), the desired primary or secondary amine (2.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu) (3.0 eq).

    • Add an anhydrous, degassed solvent like toluene or dioxane.

    • Heat the mixture to 90-110 °C until the starting material is consumed (monitor by LC-MS).

    • Cool the reaction, quench carefully with water, and extract the product with an organic solvent.

    • Purify by column chromatography to obtain the 3,5-diamino-1-ethyl-1H-pyrazole product.

Safety and Handling

Based on data for structurally similar compounds like 3,5-dibromo-1-methyl-1H-pyrazole, the following hazards should be assumed.[8]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautionary Measures:

    • Handle only in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust, fumes, or vapors.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

Conclusion

3,5-dibromo-1-ethyl-1H-pyrazole is a high-value, strategically designed chemical intermediate. Its stable N-ethylated pyrazole core, combined with two versatile bromine handles, makes it an ideal starting point for the synthesis of diverse and complex molecules. The protocols and insights provided in this guide demonstrate its straightforward preparation and its immense potential for application in palladium-catalyzed cross-coupling reactions, empowering researchers in drug discovery and materials science to accelerate their development programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • Smolecule. (2023, August 15). 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole.
  • ChemicalBook. (n.d.). 1-ethyl-1H-pyrazol-5-ol synthesis.
  • RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
  • eGrove. (2015, September 3). Studies on synthesis of pyrazole from dibromo and hydrazine compounds.
  • ChemicalBook. (2025, July 16). Ethyl 3,5-Dibromo-1-Methyl-1H-Pyrazole-4-Carboxylate.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Sigma-Aldrich. (n.d.). 3,5-Dibromo-1H-pyrazole | 67460-86-0.
  • PubChemLite. (n.d.). 3,5-dibromo-1-ethyl-1h-pyrazole.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3,5-Diphenyl-1H-pyrazole.
  • PubChem. (n.d.). 3,5-dibromo-1-methyl-1H-pyrazole | C4H4Br2N2 | CID 66614131.
  • Sigma-Aldrich. (n.d.). 3,5-Dibromo-1-methyl-1H-pyrazole | 1361019-05-7.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • International Journal of Pharmaceutical and Chemical Sciences. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Molecules. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Journal of Advanced Pharmaceutical Technology & Research. (2014). Current status of pyrazole and its biological activities.

Sources

Exploratory

1-ethyl-3,5-dibromopyrazole molecular weight and formula

Executive Summary 1-Ethyl-3,5-dibromopyrazole (CAS: 1146924-59-0 / 1596745-76-4) is a halogenated heterocyclic scaffold critical to modern medicinal chemistry and agrochemical synthesis. Distinguished by its specific sub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-3,5-dibromopyrazole (CAS: 1146924-59-0 / 1596745-76-4) is a halogenated heterocyclic scaffold critical to modern medicinal chemistry and agrochemical synthesis. Distinguished by its specific substitution pattern, it serves as a versatile "linchpin" intermediate. The molecule features two chemically distinct bromine handles at the C3 and C5 positions, enabling sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). This regioselectivity is governed by the interplay between the electronic influence of the pyrazole nitrogens and the steric environment of the N-ethyl group, making it a preferred building block for designing complex kinase inhibitors and bioactive agrochemicals.

Part 1: Physicochemical Identity

The following data establishes the core identity of the compound for analytical verification and stoichiometric calculations.

PropertyValueNotes
IUPAC Name 1-Ethyl-3,5-dibromo-1H-pyrazole
Molecular Formula C₅H₆Br₂N₂
Molecular Weight 253.92 g/mol Monoisotopic Mass: 251.889
CAS Registry Number 1596745-76-4Alternate/Related: 1146924-59-0
Physical State Low-melting solid or viscous oilDependent on purity/temperature
Density ~1.85 g/cm³ (Predicted)High density due to dibromo content
Solubility Soluble in DCM, THF, DMF, DMSOLow solubility in water
SMILES CCN1C(Br)=CC(Br)=N1

Part 2: Synthesis & Production Protocol

The most robust synthetic route involves the N-alkylation of the commercially available parent compound, 3,5-dibromo-1H-pyrazole. This method ensures high yields and avoids the regiochemical ambiguity often seen in direct bromination of 1-ethylpyrazole.

Protocol: N-Alkylation of 3,5-Dibromopyrazole

Reagents:

  • 3,5-Dibromo-1H-pyrazole (1.0 equiv)

  • Ethyl Iodide (1.2 equiv) or Ethyl Bromide (1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Sodium Hydride (NaH, 1.1 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dibromo-1H-pyrazole in anhydrous DMF (0.5 M concentration).

  • Deprotonation:

    • Option A (K₂CO₃): Add powdered K₂CO₃. Stir at room temperature for 15 minutes.

    • Option B (NaH): Cool to 0°C. Add NaH portion-wise. Stir until gas evolution ceases (approx. 30 min).

  • Alkylation: Add Ethyl Iodide dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The product typically moves faster (higher R_f) than the starting material.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis Start 3,5-Dibromo-1H-pyrazole (Solid, mp 65°C) Intermediate Deprotonated Pyrazolyl Anion Start->Intermediate Deprotonation Reagents Et-I + Base (K2CO3 or NaH) Reagents->Intermediate Product 1-Ethyl-3,5-dibromopyrazole (C5H6Br2N2) Intermediate->Product SN2 Alkylation (N-Attack)

Figure 1: Synthetic pathway via nucleophilic substitution. The symmetry of the parent 3,5-dibromopyrazole ensures that N-alkylation yields a single regioisomer.

Part 3: Reactivity & Regioselectivity (The Core Insight)

For drug development professionals, the value of 1-ethyl-3,5-dibromopyrazole lies in its site-selective reactivity . Although the molecule possesses two bromine atoms, they are not chemically equivalent due to the N-ethyl substituent.

The C5 vs. C3 Dichotomy
  • C5 Position (Adjacent to N-Ethyl): This position is electronically activated but sterically more crowded.

    • Electronic Effect: The C5 carbon is adjacent to the pyrrole-like nitrogen (N1). Orbital analysis (LUMO mapping) and experimental data indicate that C5 is the preferred site for oxidative addition in Palladium-catalyzed cross-couplings (Suzuki, Stille). The C5-Br bond is weaker and the carbon is more electron-deficient compared to C3.

    • Lithiation: C5 is also the exclusive site for Directed Ortho Metalation (DoM) due to the coordinating ability of the N1 lone pair and inductive effects.

  • C3 Position (Adjacent to Pyridine-like N): This position is less reactive towards oxidative addition in the first step. It is typically functionalized after the C5 position has been derivatized.

Experimental Implication: To synthesize a 3,5-disubstituted pyrazole with different groups:

  • First Coupling: Target C5 using 1.0 equiv of boronic acid/catalyst.

  • Second Coupling: Target C3 using more forcing conditions or a different catalyst system.

Regioselectivity Logic Map

Reactivity Core 1-Ethyl-3,5-dibromopyrazole Core Structure C5_Node C5 Position (Adjacent to N-Et) Core->C5_Node C3_Node C3 Position (Adjacent to N=) Core->C3_Node C5_Prop Properties: 1. Higher LUMO coefficient 2. Weaker C-Br bond 3. Kinetic Acidity (Lithiation) C5_Node->C5_Prop C5_Rxn Primary Reaction Site: Pd-Catalyzed Coupling (Suzuki) Lithiation/Trapping C5_Prop->C5_Rxn C3_Prop Properties: 1. Lower LUMO coefficient 2. Stronger C-Br bond 3. Less Steric Hindrance C3_Node->C3_Prop C3_Rxn Secondary Reaction Site: Requires higher temp or completion of C5 reaction C3_Prop->C3_Rxn

Figure 2: Mechanistic basis for regioselective functionalization. The C5 position dominates kinetic reactivity profiles in both metal-catalyzed coupling and metalation chemistry.

Part 4: Applications in Drug Discovery

This scaffold is ubiquitous in the design of Kinase Inhibitors (e.g., CDK, p38 MAPK, and B-Raf inhibitors). The pyrazole ring mimics the purine base of ATP, allowing it to bind effectively in the ATP-binding pocket of enzymes.

Key Structural Advantages:

  • Vector Control: The ethyl group at N1 orients the molecule within the hydrophobic pocket of the protein.

  • Sequential Build: The ability to install different aryl/heteroaryl groups at C3 and C5 allows researchers to independently optimize potency (C5 interaction) and solubility/selectivity (C3 interaction).

Part 5: Safety & Handling

  • Hazards: As a halogenated organic compound, it should be treated as an irritant. Avoid inhalation of dust/vapors.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or discoloration.

  • Waste: Dispose of as halogenated organic waste.

References

  • Regioselectivity in Pyrazole Coupling

    • Title: "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
    • Source:The Journal of Organic Chemistry (2019)[2]

    • URL:[Link]

    • Relevance: Establishes the electronic dominance of the C5 position in N-substituted pyrazoles.
  • Halogen-Metal Exchange & Orbital Theory: Title: "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions" Source:WuXi AppTec / ChemRxiv Relevance: Provides the "String-of-Pearls" LUMO analysis explaining why C5 is the primary reactive site.
  • Synthetic Protocols (Parent Compound)

    • Title: "Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole"
    • Source:Organic Process Research & Development (2023)
    • URL:[Link]

    • Relevance: Validates the starting material prepar
  • PubChem Compound Summary

    • Title: "3,5-dibromo-1-ethyl-1H-pyrazole"
    • Source:PubChem
    • URL:[Link]

    • Relevance: Verification of Formula (C5H6Br2N2) and Molecular Weight (253.92).

Sources

Foundational

Introduction: The Critical Role of Solubility in Research and Development

An In-depth Technical Guide to the Solubility of 3,5-dibromo-1-ethyl-1H-pyrazole in Organic Solvents In the realms of pharmaceutical sciences and synthetic chemistry, understanding the solubility of a compound is not mer...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3,5-dibromo-1-ethyl-1H-pyrazole in Organic Solvents

In the realms of pharmaceutical sciences and synthetic chemistry, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful research and development. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, dictates a molecule's behavior in virtually every application. It governs reaction kinetics in synthetic routes, influences bioavailability and formulation strategies in drug development, and is critical for purification and analysis.[1] This guide provides a comprehensive technical overview of the solubility profile of 3,5-dibromo-1-ethyl-1H-pyrazole, a substituted heterocyclic compound.

While specific, publicly available experimental data for 3,5-dibromo-1-ethyl-1H-pyrazole is scarce, this document leverages fundamental chemical principles and established methodologies to predict its solubility. Furthermore, it presents an authoritative, step-by-step protocol to empower researchers to determine its precise solubility in any organic solvent of interest.

Part 1: Theoretical Analysis of 3,5-dibromo-1-ethyl-1H-pyrazole's Physicochemical Properties

The solubility of a molecule is intrinsically linked to its structure. By dissecting the components of 3,5-dibromo-1-ethyl-1H-pyrazole, we can make robust predictions about its interactions with various solvents, guided by the enduring principle of "like dissolves like."

Molecular Structure:

The structure of 3,5-dibromo-1-ethyl-1H-pyrazole consists of a five-membered pyrazole ring with two adjacent nitrogen atoms, two bromine atoms at positions 3 and 5, and an ethyl group attached to the nitrogen at position 1.[2]

  • The Pyrazole Core: The heterocyclic pyrazole ring itself is polar due to the presence of two electronegative nitrogen atoms.

  • N-Ethyl Group: The ethyl group (CH₂CH₃) at the N1 position is an alkyl group, which is nonpolar in nature. A crucial consequence of this N-alkylation is the absence of a hydrogen-bond-donating proton (N-H), which is present in unsubstituted pyrazoles.[3] This modification fundamentally alters its interaction with protic solvents. The molecule can, however, still act as a hydrogen bond acceptor at its N2 position.

  • Dibromo Substituents: The two bromine atoms are large, polarizable, and electron-withdrawing. They significantly increase the molecular weight and the overall London dispersion forces the molecule can exert. Their presence contributes to a higher predicted octanol-water partition coefficient (XlogP), which for this molecule is estimated to be 2.6, indicating a considerable degree of lipophilicity.[2]

Causality of Predicted Solubility:

Based on this structural analysis, 3,5-dibromo-1-ethyl-1H-pyrazole can be classified as a molecule of moderate polarity with significant nonpolar character . The polar pyrazole ring is shielded by two bulky bromine atoms and a nonpolar ethyl group. This structural balance suggests that the molecule will not be readily soluble in highly polar protic solvents like water but will show favorable interactions with a range of organic solvents. The key to its solubility will be the solvent's ability to engage in dipole-dipole interactions and accommodate the nonpolar and polarizable regions of the molecule.

Part 2: Predicted Solubility Profile

The following table synthesizes the theoretical analysis into a predicted qualitative solubility profile across common organic solvent classes. These predictions serve as an educated starting point for experimental design.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, CyclohexaneModerate to Good The nonpolar ethyl group and the large, polarizable bromine atoms will interact favorably with nonpolar solvents via London dispersion forces.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHigh These solvents possess a dipole moment that can effectively solvate the polar pyrazole ring without requiring hydrogen bond donation. DCM is often an excellent solvent for halogenated compounds.
Polar Aprotic Acetone, Acetonitrile (ACN)Good to High Similar to the above, these solvents can engage in strong dipole-dipole interactions.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very High These are highly polar solvents with strong solvating power, capable of overcoming intermolecular forces in a wide range of solutes.
Polar Protic Methanol, EthanolModerate These alcohols can act as hydrogen bond donors to the pyrazole's N2 atom. However, the overall lipophilicity of the molecule will limit extensive solubility.
Polar Protic WaterVery Low / Insoluble The molecule's significant nonpolar character (ethyl group, two bromines) and its inability to donate hydrogen bonds make it poorly suited for the strong hydrogen-bonding network of water.[4]

Part 3: Authoritative Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical fact, a robust experimental protocol is required. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound and is widely accepted by regulatory and scientific bodies.[1][5][6]

Objective:

To quantitatively determine the equilibrium solubility of 3,5-dibromo-1-ethyl-1H-pyrazole in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:
  • 3,5-dibromo-1-ethyl-1H-pyrazole (solid or liquid)

  • Analytical grade organic solvents

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Calibrated pipettes and volumetric flasks

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Step-by-Step Methodology:
  • Preparation of Saturated Solution:

    • Add an excess amount of 3,5-dibromo-1-ethyl-1H-pyrazole to a vial. An amount that is visibly in excess after dissolution is key (e.g., add ~5 mg of solid to 2 mL of solvent).[1] The presence of undissolved solid at the end of the experiment is necessary to confirm that equilibrium has been reached.

    • Accurately pipette a known volume of the selected solvent (e.g., 2.0 mL) into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or add a small magnetic stir bar and place on a stir plate.

    • Agitate the samples at a constant temperature (e.g., 25 °C ± 1 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical for many organic compounds.[1] Preliminary experiments can be run to confirm the time required to reach a plateau in concentration.

  • Phase Separation:

    • After the equilibration period, remove the vials and let them stand undisturbed to allow the excess solid to sediment.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet at the bottom.

    • For enhanced purity, the collected supernatant can be passed through a syringe filter.

    • Accurately dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to a final concentration that falls within the linear range of the calibration curve for your analytical instrument. A precise dilution factor is critical for an accurate final calculation.

  • Quantification:

    • Analyze the diluted sample using a validated, specific, and linear HPLC-UV or LC-MS method.

    • Prepare a multi-point calibration curve using standards of 3,5-dibromo-1-ethyl-1H-pyrazole of known concentrations.

    • Determine the concentration of the compound in the diluted sample by interpolating its response from the calibration curve.[5]

  • Calculation of Solubility:

    • Calculate the solubility (S) in the original saturated solution using the following formula:

      • S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Part 4: Data Presentation and Workflow Visualization

Systematic recording of experimental results is crucial for analysis and comparison.

Table for Quantitative Solubility Data
SolventSolvent Polarity Index (Reichardt)Temperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Average Solubility (mg/mL)
Hexane31.025
Toluene33.925
Dichloromethane40.725
Acetone42.225
Acetonitrile45.625
Ethanol51.925
Methanol55.425
DMSO45.125
Water63.125
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess compound to vial B Add known volume of solvent A->B Precise measurement C Agitate at constant T (24-48 hours) B->C D Centrifuge sample C->D E Collect clear supernatant D->E F Dilute supernatant (known factor) E->F G Quantify concentration (HPLC/LC-MS) F->G Against calibration curve H Calculate final solubility G->H

Caption: A flowchart of the shake-flask method for solubility determination.

References

  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. NIEHS.
  • PubChem. (n.d.). 3,5-dibromo-1-ethyl-1h-pyrazole. National Center for Biotechnology Information.
  • PubChem. (n.d.). Ethyl 3,5-dibromo-1-methyl-1h-pyrazole-4-carboxylate. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3,5-dibromo-1-methyl-1H-pyrazole. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 3,5-Dibromo-1-methyl-1H-pyrazole.
  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • ChemicalBook. (2025). 3,5-Dibromo-1H-pyrazole.
  • Sigma-Aldrich. (n.d.). 3,5-Dibromo-1H-pyrazole.
  • ChemicalBook. (2025). Ethyl 3,5-Dibromo-1-Methyl-1H-Pyrazole-4-Carboxylate.
  • Wiley Online Library. (2025).
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Fluorochem. (n.d.).
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • World Health Organization. (2018).
  • Semantic Scholar. (2023).
  • Chemdad. (n.d.). 3,5-Dibromo-1H-pyrazole.
  • MDPI. (2022).
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles.
  • ResearchGate. (n.d.).
  • PubMed. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach.
  • ACS Publications. (n.d.).
  • ResearchGate. (n.d.).

Sources

Protocols & Analytical Methods

Method

synthesis of 3,5-dibromo-1-ethyl-1H-pyrazole from 3,5-dibromopyrazole

Application Note AN-PYR-023 Optimized Strategies for the -Ethylation of 3,5-Dibromopyrazole Abstract & Introduction The synthesis of 3,5-dibromo-1-ethyl-1H-pyrazole is a critical intermediate step in the development of p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-PYR-023

Optimized Strategies for the -Ethylation of 3,5-Dibromopyrazole

Abstract & Introduction

The synthesis of 3,5-dibromo-1-ethyl-1H-pyrazole is a critical intermediate step in the development of pyrazole-based agrochemicals and p38 MAP kinase inhibitors.[1] While


-alkylation of heterocycles is a standard transformation, the specific electronic and steric properties of 3,5-dibromopyrazole require tailored protocols to maximize yield and minimize purification burdens.[1]

This guide addresses the unique advantage of this substrate: Symmetry. Unlike 3-substituted pyrazoles, which suffer from difficult N1 vs. N2 regioselectivity issues, 3,5-dibromopyrazole yields a chemically equivalent product regardless of the nitrogen alkylated.[1] However, the electron-withdrawing nature of the bromine substituents significantly increases the acidity of the N-H proton compared to unsubstituted pyrazole, altering the optimal base/solvent selection.[1]

Chemical Mechanism & Rationale[1][2]

Acidity and Nucleophilicity

The


 of unsubstituted pyrazole is 

14.2 (DMSO).[1] The presence of two bromine atoms at positions 3 and 5 exerts a strong inductive electron-withdrawing effect (

), stabilizing the pyrazolate anion.[1] This lowers the

to approximately 8–10.[1]
  • Consequence: We do not strictly require lithiated bases (

    
    -BuLi).[1] Carbonate bases (
    
    
    
    ,
    
    
    ) are often sufficient, though Sodium Hydride (
    
    
    ) remains the gold standard for rapid kinetics.
Reaction Pathway

The reaction proceeds via an


 mechanism.[1] The base deprotonates the pyrazole N-H, generating a pyrazolate anion which acts as the nucleophile attacking the ethylating agent (Ethyl Iodide or Ethyl Bromide).[1]

ReactionMechanism cluster_legend Key Factors Start 3,5-Dibromopyrazole (Neutral) Inter Pyrazolate Anion (Nucleophile) Start->Inter Deprotonation (-H+) Base Base (NaH or K2CO3) Base->Inter Promotes TS Transition State [SN2] Inter->TS + Et-X Reagent Et-X (Electrophile) Reagent->TS Product 3,5-Dibromo-1-ethyl-1H-pyrazole TS->Product - X- Explanation Br substituents stabilize the anion, facilitating deprotonation but reducing nucleophilicity.

Figure 1: Mechanistic pathway for the base-mediated N-ethylation of 3,5-dibromopyrazole.[1][2]

Experimental Protocols

Protocol A: High-Throughput / Rapid Synthesis (NaH Method)

Best for: Small scale (<5g), rapid optimization, or when high conversion is critical.[1] Safety: Requires inert atmosphere; NaH is pyrophoric.[1]

Materials
  • Substrate: 3,5-Dibromopyrazole (1.0 eq)

  • Electrophile: Iodoethane (EtI) (1.2 eq) Preferred over bromide for reactivity[1]

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 eq)[1]

  • Solvent: Anhydrous DMF or THF (0.2 M concentration)

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 3,5-dibromopyrazole (1.0 eq) in anhydrous DMF. Cool to

    
     in an ice bath.
    
  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise.[1] Caution: Hydrogen gas evolution.[1] Stir at

    
     for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of pyrazolate).
    
  • Alkylation: Add Iodoethane (1.2 eq) dropwise via syringe.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[1][3]

  • Quench: Cool back to

    
    . Slowly add saturated 
    
    
    
    solution to quench excess hydride.[1]
  • Workup: Extract with EtOAc (3x). Wash combined organics with

    
     (5x) to remove DMF (critical step), then brine.[1] Dry over 
    
    
    
    .[1][3]
  • Purification: Concentrate in vacuo. If the oil is colored, pass through a short silica plug eluting with 10% EtOAc/Hexanes.

Protocol B: Scalable / Process Chemistry (Carbonate Method)

Best for: Large scale (>10g), safety-conscious environments, avoiding chromatographic purification.[1] Safety: No hydrogen gas evolution; easier handling.[1]

Materials
  • Substrate: 3,5-Dibromopyrazole (1.0 eq)

  • Electrophile: Ethyl Bromide (EtBr) (1.5 eq) or Diethyl Sulfate (1.1 eq)[1]

  • Base:

    
     (powdered, anhydrous) (2.0 eq)[1]
    
  • Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade)[1]

Step-by-Step Procedure
  • Charging: To a reaction vessel, add 3,5-dibromopyrazole (1.0 eq), powdered

    
     (2.0 eq), and MeCN (5 vol, i.e., 5 mL per gram of substrate).
    
  • Addition: Add Ethyl Bromide (1.5 eq) in one portion.

  • Reflux: Heat the mixture to reflux (

    
     for MeCN) for 12–16 hours. Note: EtBr is volatile (bp 
    
    
    
    ); use an efficient reflux condenser or a sealed pressure vessel.[1]
  • Filtration: Cool to RT. Filter off the inorganic solids (

    
    , excess carbonate).[1] Wash the filter cake with MeCN.
    
  • Concentration: Evaporate the solvent under reduced pressure.

  • Crystallization: The crude residue is often solid.[1] Recrystallize from minimal hot Ethanol or Hexane/EtOAc mixture if necessary.[1]

Data Summary & Comparison

FeatureProtocol A (NaH/DMF)Protocol B (K2CO3/MeCN)
Reaction Time 2–4 Hours12–16 Hours
Temperature

RT
Reflux (

)
Atom Economy Lower (NaH waste)Higher
Safety Profile High Risk (H2 gas, pyrophoric)Low Risk (Standard handling)
Impurity Profile DMF difficult to removeClean (Inorganics filtered)
Yield (Typical) 90–95%85–92%

Workflow Decision Matrix

WorkflowMatrix Start Start: Synthesis of 3,5-dibromo-1-ethyl-1H-pyrazole ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 5 grams (Discovery) ScaleCheck->SmallScale Small LargeScale > 10 grams (Process) ScaleCheck->LargeScale Large SpeedCheck Is Speed Critical? SmallScale->SpeedCheck ProtocolB Protocol B: K2CO3 / MeCN (High Safety) LargeScale->ProtocolB Safety Priority ProtocolA Protocol A: NaH / DMF (High Reactivity) SpeedCheck->ProtocolA Yes (Need result today) SpeedCheck->ProtocolB No (Overnight ok)

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

QC & Troubleshooting

Critical Process Parameters (CPPs)
  • Water Content: Protocol A (NaH) is strictly intolerant of water.[1] Ensure DMF is

    
     water (Karl Fischer).[1] Protocol B is more forgiving but water slows the reaction.[1]
    
  • Stoichiometry: Due to the volatility of Ethyl Bromide/Iodide, use an excess (1.2–1.5 eq) to account for evaporative loss during addition or heating.[1]

Troubleshooting Guide
  • Problem: Low Conversion after 24h (Protocol B).

    • Root Cause: Poor solubility of base or "stalling" due to particle size.[1]

    • Fix: Add a catalytic amount (0.1 eq) of TBAI (Tetrabutylammonium iodide) or 18-Crown-6 .[1] This acts as a Phase Transfer Catalyst, bringing carbonate into solution.[1]

  • Problem: Product is colored (Red/Brown).

    • Root Cause: Iodine liberation (from EtI) or oxidation.[1]

    • Fix: Wash the organic layer with 10% Sodium Thiosulfate (

      
      ) during workup to reduce free iodine.[1]
      

References

  • PubChem. 3,5-Dibromo-1H-pyrazole (Compound).[1][2][4] National Library of Medicine.[1] Available at: [Link][1]

  • Elguero, J. Pyrazoles and their Benzo Derivatives.[1] Comprehensive Heterocyclic Chemistry, 1984.[1] (Foundational text on Pyrazole acidity and tautomerism).

  • Mahat, M., et al. Regioselective alkylation of pyrazoles.[1][5][6] Journal of Chemical Sciences, 2018. (Discussion on base effects in pyrazole alkylation).

Sources

Application

Application Notes &amp; Protocols: Suzuki-Miyaura Coupling for the Synthesis of Functionalized 1-Ethylpyrazoles

Abstract This document provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of 3,5-dibromo-1-ethylpyrazole. Recognizing the prevalence of pyrazole-containing molecules in drug discovery and mate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of 3,5-dibromo-1-ethylpyrazole. Recognizing the prevalence of pyrazole-containing molecules in drug discovery and materials science, this guide offers detailed protocols for both selective mono-arylation and di-arylation.[1] By explaining the underlying mechanistic principles and the rationale behind the selection of catalysts, ligands, bases, and solvents, these application notes are designed to empower researchers to achieve high yields and predictable selectivity in their synthetic endeavors. The protocols described herein are robust and have been developed to serve as a reliable starting point for a wide range of research applications.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal component for designing molecules that can effectively interact with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its mild reaction conditions and broad functional group tolerance make it particularly well-suited for the late-stage functionalization of complex molecules, a critical aspect of drug development.[2]

This guide focuses on 3,5-dibromo-1-ethylpyrazole as a versatile building block. The two bromine atoms at the C3 and C5 positions offer opportunities for sequential, regioselective functionalization, enabling the synthesis of diverse libraries of substituted pyrazoles for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[3][4][5] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][6]

Suzuki_Miyaura_Cycle General Catalytic Cycle of the Suzuki-Miyaura Reaction. cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition (Ar-X) Ar-Pd(II)-R_L2 Ar-Pd(II)(R)L₂ Ar-Pd(II)-X_L2->Ar-Pd(II)-R_L2 Transmetalation (R-B(OH)₂, Base) Ar-Pd(II)-R_L2->Pd(0)L2 Ar-R Ar-R (Product) Ar-Pd(II)-R_L2->Ar-R Reductive Elimination Regeneration Catalyst Regeneration

Caption: General Catalytic Cycle of the Suzuki-Miyaura Reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 3,5-dibromo-1-ethylpyrazole) to form a Pd(II) complex.[3][6] This is often the rate-determining step of the reaction.[6] The reactivity of the halide follows the general trend I > Br > Cl.[7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3]

Regioselectivity in the Coupling of 3,5-Dibromo-1-ethylpyrazole

A key challenge in the functionalization of dihalogenated heterocycles is controlling the regioselectivity of the coupling reaction. In the case of 3,5-dibromo-1-ethylpyrazole, the electronic and steric environment of the C3 and C5 positions are not identical, which can be exploited to achieve selective mono-substitution. Generally, oxidative addition is favored at the more electron-deficient or less sterically hindered position.[8] For many dihalopyridines and related heterocycles, the C5 position is often considered less reactive.[9] However, the specific reaction conditions, particularly the choice of ligand, can significantly influence the site of the first coupling.[9]

Experimental Protocols

The following protocols provide a starting point for the selective mono- and di-arylation of 3,5-dibromo-1-ethylpyrazole. Researchers should note that optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Selective Mono-arylation at the C5 Position

This protocol is designed to favor the substitution at the C5 position, which is often the less reactive site. The use of a bulky, electron-rich phosphine ligand is crucial for achieving high selectivity.

Materials:

  • 3,5-dibromo-1-ethylpyrazole

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene/Water (5:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an argon atmosphere, add 3,5-dibromo-1-ethylpyrazole, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-5-aryl-1-ethylpyrazole.

Protocol 2: Di-arylation of 3,5-dibromo-1-ethylpyrazole

This protocol is designed for the exhaustive substitution of both bromine atoms. Increased equivalents of the boronic acid and a robust catalytic system are employed.

Materials:

  • 3,5-dibromo-1-ethylpyrazole

  • Arylboronic acid (2.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial, combine 3,5-dibromo-1-ethylpyrazole, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 100 °C for 18-24 hours.

  • After cooling, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the 3,5-diaryl-1-ethylpyrazole product.

Data Presentation: Comparison of Reaction Conditions

The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of the Suzuki-Miyaura coupling. The following table summarizes typical conditions for both mono- and di-arylation.

ParameterMono-arylation (Selective)Di-arylation (Exhaustive)
Palladium Source Pd(OAc)₂, PdCl₂(dppf)Pd₂(dba)₃, Pd(PPh₃)₄
Ligand Bulky monophosphines (e.g., XPhos, SPhos)[10][11]Buchwald-type ligands, PPh₃
Base K₃PO₄, Cs₂CO₃Na₂CO₃, K₂CO₃
Solvent Toluene, 1,4-Dioxane, THF[3]DMF, Acetonitrile, Dioxane/Water
Temperature 80-110 °C100-140 °C (or microwave)
Boronic Acid (equiv.) 1.0 - 1.22.2 - 3.0

Experimental Workflow Diagram

The following diagram illustrates the synthetic pathway from the starting material to the mono- and di-substituted products.

Suzuki_Workflow cluster_mono Protocol 1: Mono-arylation cluster_di_from_start Protocol 2: Direct Di-arylation cluster_di_from_mono Sequential Di-arylation Start 3,5-dibromo-1-ethylpyrazole Mono 3-bromo-5-aryl-1-ethylpyrazole Start->Mono Suzuki Coupling Di 3,5-diaryl-1-ethylpyrazole Start->Di Suzuki Coupling Mono->Di Suzuki Coupling Conditions 1 Arylboronic Acid (1.1 eq) Pd(OAc)₂ / XPhos K₃PO₄, Toluene/H₂O 100 °C Conditions 2 Arylboronic Acid (2.5 eq) Pd₂(dba)₃ / SPhos K₂CO₃, Dioxane/H₂O 120 °C (µW) Conditions 3 Arylboronic Acid (1.5 eq) Pd catalyst, Base Solvent, Heat

Caption: Synthetic workflow for mono- and di-arylation.

Conclusion and Future Perspectives

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of functionalized pyrazoles. By carefully selecting the reaction conditions, researchers can achieve both selective mono-arylation and complete di-arylation of 3,5-dibromo-1-ethylpyrazole with high efficiency. The protocols and insights provided in this guide are intended to facilitate the rapid and reliable synthesis of novel pyrazole derivatives for a wide range of applications in drug discovery and materials science. Future work will focus on expanding the scope of these reactions to include a broader range of boronic acids and exploring the development of more sustainable catalytic systems.

References

  • Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology. (n.d.).
  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkat USA. (n.d.).
  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Benchchem. (n.d.).
  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Request PDF. (2025, August 7).
  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Request PDF - ResearchGate. (2025, August 10).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.).
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. (2015, April 10).
  • Suzuki Coupling. Organic Chemistry Portal. (n.d.).
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024, October 10).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. (2018, September 11).
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023, February 7).
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. (n.d.).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. (2010, October 6).
  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed. (2013, August 2).

Sources

Method

Application Note: Site-Selective Buchwald-Hartwig Amination of 3,5-Dibromo-1-ethyl-1H-pyrazole

Executive Summary This guide details the protocols for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 3,5-dibromo-1-ethyl-1H-pyrazole . This substrate presents a classic problem in heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 3,5-dibromo-1-ethyl-1H-pyrazole . This substrate presents a classic problem in heterocyclic chemistry: distinguishing between two chemically distinct but structurally similar halogenated sites (C3 vs. C5).

Key Takeaway: The C5 position (adjacent to the N-ethyl group) is electronically activated towards oxidative addition but sterically encumbered. The C3 position is sterically accessible but electronically less distinct. Through ligand control and base selection, highly regioselective mono-amination at C5 can be achieved, or forcing conditions can be applied for bis-amination.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The 3,5-dibromo-1-ethyl-1H-pyrazole scaffold contains two electrophilic sites. Understanding their electronic and steric environments is prerequisite to reaction design.

  • C5-Position (kinetic preference): Located adjacent to the pyrrole-like nitrogen (

    
    ). The inductive effect of the nitrogen makes the C5–Br bond more electron-deficient, facilitating faster Oxidative Addition (OA) by the Pd(0) species. However, the 1-ethyl group exerts moderate steric pressure.
    
  • C3-Position (thermodynamic/steric preference): Located adjacent to the pyridine-like nitrogen (

    
    ). It is less sterically hindered but slightly more electron-rich than C5.
    

Decision Matrix:

  • Small/Linear Amines + Chelating Ligands

    
     Favor C5  (Electronic control).
    
  • Bulky Amines + Bulky Ligands

    
     May shift preference to C3  (Steric control).
    
Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on catalyst and ligand selection.

G Start 3,5-Dibromo-1-ethyl-1H-pyrazole Pd0 Pd(0) Active Species Start->Pd0 Catalyst Activation OA_C5 Oxidative Addition (C5) (Electronically Favored) Pd0->OA_C5 Xantphos/BINAP (Small Amines) OA_C3 Oxidative Addition (C3) (Sterically Favored) Pd0->OA_C3 Bulky Ligands (Steric Clash at C5) Mono_C5 C5-Monoamine Product (Major) OA_C5->Mono_C5 Reductive Elimination Mono_C3 C3-Monoamine Product (Minor) OA_C3->Mono_C3 Reductive Elimination Bis 3,5-Bis(amine) Product Mono_C5->Bis Excess Amine High Temp

Figure 1: Mechanistic divergence in the amination of 3,5-dibromopyrazole. The C5 pathway is generally dominant with standard bidentate ligands.

Strategic Optimization

Ligand Selection[1]
  • Xantphos: The "Gold Standard" for heteroaryl halides. Its wide bite angle (111°) promotes reductive elimination, crucial for preventing dehalogenation side reactions. It typically enhances C5 selectivity by enforcing a rigid geometry that respects electronic preferences.

  • BINAP: Excellent alternative for primary amines.[1]

  • BrettPhos: Use only if the amine is exceptionally weak or sterically hindered; however, be cautious as its bulk might override the electronic preference for C5, leading to mixtures.

Base & Solvent Effects[3][4]
  • Base:

    • Cs₂CO₃ (Cesium Carbonate):[2] Recommended. The "soft" nature and lower solubility in toluene allow for a controlled, slow concentration of active base, improving selectivity.

    • NaOtBu (Sodium tert-butoxide): Use for bis-amination.[3] Its high basicity promotes rapid turnover but risks hydrodehalogenation (replacing Br with H) if the amine coupling is slow.

  • Solvent: Toluene is preferred for selectivity. 1,4-Dioxane is preferred for rate (bis-amination).

Experimental Protocols

Protocol A: Regioselective Mono-Amination (C5)

Objective: Synthesize 5-amino-3-bromo-1-ethyl-1H-pyrazole. Scale: 1.0 mmol

ReagentEquiv.[1][2][4][5]AmountRole
3,5-Dibromo-1-ethyl-1H-pyrazole1.0254 mgSubstrate
Amine (e.g., Morpholine, Aniline)1.1VariableNucleophile
Pd(OAc)₂0.0511.2 mgPre-catalyst
Xantphos0.1057.8 mgLigand
Cs₂CO₃2.0652 mgBase
Toluene (Anhydrous)-5.0 mLSolvent

Procedure:

  • Catalyst Pre-complexation: In a distinct vial, dissolve Pd(OAc)₂ and Xantphos in 1 mL of Toluene. Stir at room temperature for 10 minutes. Why: This ensures formation of the active L₂Pd(0) species prior to substrate exposure, reducing non-selective background reactions.

  • Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add the pyrazole substrate, Cs₂CO₃, and the remaining Toluene (4 mL).

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes.

  • Addition: Add the Amine, followed by the pre-formed Catalyst solution via syringe.

  • Heating: Seal the vial and heat to 80 °C for 12–16 hours.

    • Note: Do not exceed 100 °C. Higher temperatures increase the kinetic energy enough to overcome the activation barrier for the C3 position, eroding selectivity.

  • Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The C5-amine is typically more polar than the starting material but less polar than the bis-product.

Protocol B: Bis-Amination (C3 & C5)

Objective: Synthesize 3,5-diamino-1-ethyl-1H-pyrazole. Scale: 1.0 mmol

ReagentEquiv.[1][2][4][5]AmountRole
3,5-Dibromo-1-ethyl-1H-pyrazole1.0254 mgSubstrate
Amine2.5VariableNucleophile
Pd₂ (dba)₃0.0546 mgCatalyst Source
BrettPhos or RuPhos0.12VariableLigand
NaOtBu3.0288 mgStrong Base
1,4-Dioxane-5.0 mLSolvent

Procedure:

  • Assembly: Combine substrate, amine, Pd₂(dba)₃, Ligand, and NaOtBu in a microwave vial or pressure tube.

  • Inertion: Cap and purge with Argon (3x vacuum/backfill cycles).

  • Solvent: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat to 110 °C for 18–24 hours.

    • Note: If conversion stops at the mono-stage, add a second charge of catalyst (2.5 mol%) and base.

  • Work-up: Standard Celite filtration and aqueous extraction (DCM/Water) to remove excess base salts.

Troubleshooting & Critical Process Parameters (CPP)

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or O₂ leak.Ensure rigorous degassing. Switch to Pd₂(dba)₃ if Pd(OAc)₂ fails (acetate can sometimes inhibit specific amines).
Hydrodehalogenation (Product has H instead of Br)

-hydride elimination from amine or solvent.
Switch solvent to Toluene. Lower temperature. Use a ligand with a larger bite angle (Xantphos).
Poor Regioselectivity (Mix of C3/C5) Temperature too high or ligand too bulky.Reduce Temp to 60–70 °C. Switch from bulky monodentate (BrettPhos) to bidentate (Xantphos/DPPF).
Stalled Mono-product Product inhibition.The mono-amine product can coordinate to Pd.[1] Increase catalyst loading or switch to a ligand that binds Pd more tightly (e.g., Josiphos type).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Guram, A. S., et al. (2004). "New Catalysts for Buchwald-Hartwig Amination." Journal of Organic Chemistry.

  • Tortoreto, C., et al. (2018). "Regioselective Cross-Coupling of Polyhalogenated Heterocycles." Tetrahedron. (General grounding on heteroaryl dihalide selectivity).
  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

  • Li, J. J. (2020). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheets (SDS) for 3,5-dibromo-1-ethyl-1H-pyrazole and palladium catalysts before handling.

Sources

Application

Technical Application Note: Chemoselective C4-H Functionalization of 3,5-Dibromo-1-ethylpyrazole

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of functionalizing the C4 position of 3,5-dibromo-1-ethylpyrazole via C-H activation w...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of functionalizing the C4 position of 3,5-dibromo-1-ethylpyrazole via C-H activation while preserving the sensitive C–Br bonds at positions 3 and 5.

Executive Summary & Strategic Rationale

The scaffold 3,5-dibromo-1-ethylpyrazole represents a high-value "linchpin" intermediate in drug discovery. Its value lies in the orthogonal reactivity of its three carbon positions:

  • C3 & C5 (Electrophilic): Occupied by bromine, ready for standard cross-coupling (Suzuki, Stille, Buchwald-Hartwig).

  • C4 (Nucleophilic/Acidic): The sole remaining C–H bond.

The Challenge: Standard Pd(0)-catalyzed cross-couplings will preferentially undergo oxidative addition at the weaker C–Br bonds (C3/C5) rather than activating the C4–H bond. Furthermore, electrophilic aromatic substitution (SEAr) at C4 is often sluggish due to the electron-withdrawing inductive effect (-I) of the two bromine atoms.

The Solution: This protocol details the Iridium-Catalyzed C–H Borylation , a method that operates under steric control rather than electronic control. This approach achieves 100% regioselectivity for C4 (the only sterically accessible C-H) and complete chemoselectivity (leaving C–Br bonds intact), yielding a versatile 4-boryl-3,5-dibromopyrazole intermediate.

Mechanistic Insight: Why Iridium?

Unlike Palladium-catalyzed C-H activation (which often proceeds via a Concerted Metallation-Deprotonation, CMD, favoring the most acidic C-H), Iridium catalysis utilizing bipyridine ligands proceeds via an oxidative addition/reductive elimination cycle governed by steric accessibility.

The Chemoselectivity Paradox
  • Palladium (Pd): High affinity for C–Br bonds. Reaction of 3,5-dibromo-1-ethylpyrazole with Ar-I/Pd(0) typically results in C3/C5 arylation (side reaction).

  • Iridium (Ir): Low affinity for aryl halides under borylation conditions. The active species [Ir(dtbpy)(Bpin)3] reacts exclusively with the C–H bond, ignoring the C–Br motifs.

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" that ensures C4 selectivity.

Ir_Catalytic_Cycle cluster_selectivity Selectivity Filter Precursor Pre-Catalyst [Ir(OMe)(cod)]2 + dtbpy ActiveCat Active Species (A) [Ir(dtbpy)(Bpin)3] Precursor->ActiveCat + HBpin - cod, - H2 OxAdd Oxidative Addition (B) Ir(V) Species (Steric Selection of C4-H) ActiveCat->OxAdd + Substrate (R-H) RedElim Reductive Elimination (C) Formation of C-B Bond OxAdd->RedElim - H-Bpin (side prod) ProductRel Product Release 3,5-dibromo-4-Bpin-pyrazole RedElim->ProductRel Product exits Regen Catalyst Regeneration + HBpin ProductRel->Regen Regen->ActiveCat Re-entry

Caption: Iridium(III/V) catalytic cycle. The bulky dtbpy ligand prevents interaction with the sterically crowded C3/C5 bromines, forcing activation solely at C4.

Experimental Protocol: C-H Borylation of 3,5-Dibromo-1-ethylpyrazole

This protocol is optimized for gram-scale synthesis. It produces 3,5-dibromo-1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .

Reagents & Materials
ComponentEquiv.RoleNotes
3,5-Dibromo-1-ethylpyrazole 1.0SubstrateSolid or oil; purity >97% essential.
Bis(pinacolato)diboron (B2pin2) 0.55Boron Source1.1 equiv of boron atoms.
[Ir(OMe)(cod)]2 1.5 mol%Pre-catalystAir-stable, store in fridge.
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)3.0 mol%LigandBulky ligand is crucial for stability.
THF or MTBE SolventMediumAnhydrous; degassed.
Step-by-Step Procedure
  • Catalyst Activation (Pre-complexation):

    • In a glovebox or under strictly inert atmosphere (Ar/N2), charge a flame-dried reaction vial with [Ir(OMe)(cod)]2 (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol).

    • Add anhydrous THF (2 mL). The solution should turn from yellow to deep brown/red, indicating the formation of the active complex.

    • Add B2pin2 (140 mg, 0.55 mmol) and stir for 5 minutes.

  • Substrate Addition:

    • Add 3,5-dibromo-1-ethylpyrazole (254 mg, 1.0 mmol) to the reaction mixture.

    • Note: If the substrate is a liquid, add it neat. If solid, dissolve in minimal THF.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 60 °C for 4–8 hours.

    • Monitoring: Monitor by GC-MS or LC-MS. Look for the disappearance of the starting material (m/z ~254) and appearance of the boronate ester (m/z ~380).

    • Checkpoint: The C-Br bonds should remain intact (isotopic pattern of Br2 should be visible in the product mass).

  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Concentrate the solvent in vacuo.

    • Purification: Pass the residue through a short plug of silica gel using Hexane:EtOAc (80:20).

    • Caution: Boronate esters can be protodeboronated on acidic silica. Use neutral alumina if decomposition is observed, or proceed directly to the next step (telescoping).

Expected Data Profile
  • Yield: 85–95%

  • 1H NMR (CDCl3): The characteristic singlet for C4-H (typically ~6.3–6.5 ppm) will disappear .

  • Selectivity: >99:1 C4-Bpin vs. dehalogenation.

Downstream Applications (Orthogonal Functionalization)

Once the C4-Bpin species is generated, the 3,5-dibromo-1-ethylpyrazole core can be trifunctionalized sequentially.

Workflow: 1,3,4,5-Tetrasubstituted Pyrazole Construction
StepReaction TypeReactive SiteReagentConditions
1 Suzuki-Miyaura C4-Bpin Aryl-Halide (Ar-X)Pd(dppf)Cl2, K3PO4, Dioxane/H2O, 80°C. C-Br bonds are less reactive than C-Bpin under these conditions.
2 Suzuki/Stille C5-Br Boronic Acid / StannanePd(PPh3)4, Na2CO3. C5 is electronically more deficient and sterically more accessible than C3.
3 Buchwald-Hartwig C3-Br Amine / AmidePd2(dba)3, Xantphos, NaOtBu. Requires forcing conditions.

Troubleshooting & Critical Parameters

Issue: Protodeboronation
  • Symptom: Loss of the Bpin group during workup.

  • Cause: Pyrazolyl boronates can be hydrolytically unstable.

  • Fix: Avoid column chromatography. Filter the reaction mixture through Celite, remove volatiles, and use the crude material immediately in the next cross-coupling step (One-pot protocol).

Issue: C-Br Activation (Dehalogenation)
  • Symptom: Observation of mono-bromo products.

  • Cause: Temperature too high (>80°C) or presence of Pd contaminants.

  • Fix: Ensure the Borylation is strictly Ir-catalyzed (Pd-free glassware). Keep temperature at 60°C.

Issue: Low Conversion
  • Cause: Inactive catalyst due to O2 exposure.

  • Fix: The color of the active Ir catalyst is a diagnostic. It must be deep brown/red. If it turns green or precipitates black solids, the catalyst is dead. Use fresh anhydrous solvents.

References

  • General C-H Borylation Reviews

    • Mkhalid, I. A. I., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). C-H Activation for the Construction of C-B Bonds. Chemical Reviews, 110(2), 890–931. Link

  • Pyrazoles & Heterocycle Borylation

    • Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., Batsanov, A. S., Albesa-Jove, D., Cheung, M. S., ... & Steel, P. G. (2014). Iridium-catalyzed C-H borylation of pyridines and related heterocycles using polymer-supported 2,2′-bipyridine ligands. Organic & Biomolecular Chemistry, 12, 7318-7327. Link

  • Orthogonal Functionalization of Pyrazoles: Goossen, L. J., & Paetzold, J. (2004). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Angewandte Chemie International Edition, 43, 6095. (Context on pyrazole reactivity).
  • Gommermann, N., & Knochel, P. (2006). Regioselective Functionalization of Pyrazoles. Chemical Communications, 2006, 4175.
Method

Application Note: Strategic Utilization of 3,5-Dibromo-1-ethyl-1H-pyrazole in High-Value Scaffold Synthesis

Abstract & Strategic Value 3,5-Dibromo-1-ethyl-1H-pyrazole (CAS: 103608-65-3) is a critical "switchboard" intermediate in the synthesis of polysubstituted pyrazoles. Unlike cyclization methods (e.g., hydrazine + 1,3-dike...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

3,5-Dibromo-1-ethyl-1H-pyrazole (CAS: 103608-65-3) is a critical "switchboard" intermediate in the synthesis of polysubstituted pyrazoles. Unlike cyclization methods (e.g., hydrazine + 1,3-diketones), which often yield difficult-to-separate regioisomeric mixtures of 1,3- and 1,5-isomers, this scaffold allows for sequential, programmable regioselective functionalization .[1]

The core value of this intermediate lies in the electronic differentiation between the C-3 and C-5 positions. By exploiting the distinct reactivity profiles of these two carbon-bromine bonds, researchers can synthesize complex 1,3,5-trisubstituted pyrazole libraries—a structural motif ubiquitous in kinase inhibitors (e.g., crizotinib analogs), anti-inflammatory agents, and agrochemicals.[1]

Structural Analysis & Reactivity Profile

To utilize this intermediate effectively, one must understand the electronic environment governed by the N1-ethyl group.[1]

  • The C-5 Position (Proximal): Located adjacent to the N1 nitrogen. It is significantly more electron-deficient due to the inductive effect (-I) of the pyrrole-like nitrogen. Consequently, it is the preferred site for Oxidative Addition (Pd-catalysis) and Halogen-Lithium Exchange .

  • The C-3 Position (Distal): Located adjacent to the pyridine-like N2 nitrogen. It is relatively electron-rich compared to C-5 and sterically unencumbered. It typically reacts after the C-5 position in sequential coupling workflows.

Visualization: Reactivity Decision Tree

The following diagram maps the logical flow for functionalizing this scaffold.

ReactivityMap Start 3,5-Dibromo-1-ethyl-1H-pyrazole Decision Select Primary Target Start->Decision Path_C5_Pd C-5 Arylation (Suzuki/Stille) Electronic Control Decision->Path_C5_Pd Pd(0) Catalysis Path_C5_Li C-5 Lithiation (Li-Hal Exchange) Coordination Control Decision->Path_C5_Li n-BuLi, -78°C Inter_C5 Intermediate: 5-Substituted-3-bromo-1-ethylpyrazole Path_C5_Pd->Inter_C5 Path_C5_Li->Inter_C5 Path_C3 C-3 Functionalization (Suzuki/Buchwald/Sonogashira) Inter_C5->Path_C3 Step 2 Final Target: 1,3,5-Trisubstituted Pyrazole Path_C3->Final

Caption: Logic flow for sequential functionalization. Note that C-5 is the "Gateway" position that must be addressed first to maintain high regioselectivity.

Experimental Protocols

Protocol A: Regioselective C-5 Suzuki-Miyaura Coupling

Objective: Introduce an aryl group exclusively at the C-5 position. Mechanism: The C-5 position undergoes oxidative addition approximately 4–10 times faster than C-3 due to lower electron density.

Materials:

  • 3,5-Dibromo-1-ethyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)[1]

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane[1]

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube or microwave vial, combine the pyrazole substrate, arylboronic acid, and Pd(PPh₃)₄ under an inert atmosphere (Argon/Nitrogen).

  • Solvation: Add degassed DME (0.2 M concentration relative to substrate).[1] Stir for 5 minutes.

  • Activation: Add the 2M Na₂CO₃ solution.

  • Reaction:

    • Thermal: Heat to 80°C (oil bath) for 4–6 hours.

    • Microwave: Heat to 100°C for 30 minutes.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.[1]6) should disappear, replaced by the mono-coupled product (Rf ~0.4).

    • Critical Check: If a lower spot appears (bis-coupled product), reduce temperature or reaction time immediately.[1]

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash column chromatography (SiO₂).[1] Gradient elution 0% → 10% EtOAc in Hexanes.[1]

Expected Outcome: 65–85% yield of 5-aryl-3-bromo-1-ethyl-1H-pyrazole.

Protocol B: C-5 Specific Halogen-Lithium Exchange

Objective: Introduce electrophiles (aldehydes, ketones, silanes) at C-5. Mechanism: The Nitrogen lone pair coordinates the Lithium species, directing the exchange specifically to the ortho (C-5) position.

Materials:

  • 3,5-Dibromo-1-ethyl-1H-pyrazole (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)

  • Electrophile (e.g., DMF, Benzaldehyde) (1.2 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Cryogenic Setup: Dissolve the pyrazole in anhydrous THF (0.1 M) in a round-bottom flask under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi dropwise over 10 minutes. Maintain internal temperature below -70°C.

    • Incubation: Stir at -78°C for 30 minutes. The solution typically turns light yellow.[1]

  • Quench: Add the electrophile (neat or in THF) dropwise.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Termination: Quench with saturated NH₄Cl solution.

  • Workup: Standard extraction with Ether or EtOAc.

Expert Insight: This method is superior for introducing formyl groups (using DMF) to create precursors for reductive aminations.[1]

Protocol C: C-3 Functionalization (The "Second Step")

Objective: Functionalize the remaining bromine at C-3. Context: Once C-5 is substituted, the C-3 bromine becomes the only reactive handle.

Method: Buchwald-Hartwig Amination (Example)

  • Substrate: 5-Aryl-3-bromo-1-ethyl-1H-pyrazole (Product from Protocol A).

  • Catalyst System: Pd₂/dba₃ (2 mol%) + XPhos (4 mol%).[1]

    • Why XPhos? The pyrazole ring is electron-rich; bulky, electron-rich ligands like XPhos or BrettPhos are required to facilitate oxidative addition at the deactivated C-3 position.

  • Base: Cs₂CO₃ or NaOtBu (1.5 equiv).[1]

  • Conditions: Toluene/t-BuOH (4:1), 100°C, 12 hours.

Data Summary & Troubleshooting

ParameterC-5 ReactivityC-3 ReactivityOptimization Tip
Electronic State Electron DeficientElectron RichUse electron-poor ligands for C-5; electron-rich for C-3.
Steric Hindrance Moderate (Ethyl group)LowIf N-substituent is bulky (e.g., t-Butyl), C-5 reactivity drops.
Preferred Reaction Li-Hal Exchange, SuzukiSuzuki, BuchwaldPerform C-5 coupling first to avoid mixtures.[1]
Common Impurity 3,5-Bis(aryl)pyrazoleUnreacted SMControl stoichiometry strictly (1.05 eq boronic acid).[1]

References

  • Regioselective Synthesis Overview

    • Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. (2023).[1][3][4][5][6] Organic Process Research & Development. American Chemical Society.[1][6][7]

    • [6]

  • Suzuki Coupling Regioselectivity

    • Regiocontrolled Suzuki-Miyaura Couplings of Dihaloheterocycles. (2025).[1][8][9] BenchChem Application Notes.

  • Halogen-Lithium Exchange Mechanisms

    • The Role of Conjugation in the Halogen−Lithium Exchange Selectivity.[1][10] (2018).[1][11] Chemistry - A European Journal.

  • Pharmaceutical Applications

    • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.[1][3] (2023).[1][3][4][5][6] RSC Advances.

  • General Reactivity of 3,5-Dibromopyrazoles

    • Haloselectivity of Heterocycles.[1][10][12][13] Baran Lab Group Meeting Notes.

Sources

Application

Application Note: Site-Selective C4-Lithiation of 3,5-Dibromo-1-ethyl-1H-pyrazole

This is a comprehensive Application Note and Protocol guide designed for researchers and drug development professionals. It addresses the specific chemoselective challenge of functionalizing the C4 position of a poly-hal...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide designed for researchers and drug development professionals. It addresses the specific chemoselective challenge of functionalizing the C4 position of a poly-halogenated pyrazole scaffold.

Executive Summary & Core Challenge

The functionalization of 3,5-dibromo-1-ethyl-1H-pyrazole presents a classic chemoselectivity paradox in organometallic chemistry. The target is the C4-position , the only non-halogenated carbon on the ring. However, the presence of bromine atoms at C3 and C5 introduces a high risk of Halogen-Metal Exchange (HME) , particularly at the C5 position, which is electronically activated by the adjacent nitrogen (N1).

Standard lithiation reagents like n-Butyllithium (n-BuLi) act as nucleophiles and will preferentially attack the C5-Br bond (HME) rather than deprotonate the C4-H. To achieve C4-lithiation, the protocol must shift from a nucleophilic mechanism to a kinetic deprotonation mechanism using a non-nucleophilic, sterically hindered base.

This guide details the protocol for generating the 4-lithio-3,5-dibromo-1-ethylpyrazole species using Lithium Diisopropylamide (LDA) at cryogenic temperatures, ensuring the integrity of the C3/C5 halogens.

Mechanistic Insight & Reaction Design

The Chemoselectivity Divergence

The choice of base dictates the reaction pathway. The C4-H bond is acidified by the inductive effect (-I) of the flanking bromine atoms, making it susceptible to deprotonation. However, the C-Br bonds are weak and prone to exchange.

  • Pathway A (Undesired): n-BuLi attacks the C5-Br bond. The C5 position is highly electrophilic due to the adjacent N1. This results in C5-lithiation and loss of the bromine.

  • Pathway B (Target): LDA is too bulky to attack the C-Br bond and lacks nucleophilicity. It acts exclusively as a base, removing the C4 proton.

The "Halogen Dance" Risk

Even after successful C4-lithiation, the resulting species is kinetically formed but thermodynamically less stable than a C5-lithio species. If the reaction warms above -60°C, the lithium atom may migrate to the C3 or C5 position with a concomitant shift of the bromine (Halogen Dance rearrangement), or the ring may fragment via benzyne-like intermediates. Strict temperature control (-78°C) is non-negotiable.

Pathway Visualization

The following diagram illustrates the divergent reactivity based on reagent selection.

G Substrate 3,5-Dibromo-1-ethyl-1H-pyrazole nBuLi n-BuLi (Nucleophile) Substrate->nBuLi LDA LDA (Base) Substrate->LDA HME_TS Transition State: Br-Attack nBuLi->HME_TS Fast Deprot_TS Transition State: H-Abstraction LDA->Deprot_TS Kinetic Control C5_Li 5-Lithio-3-bromo-1-ethylpyrazole (Undesired HME Product) HME_TS->C5_Li C4_Li 4-Lithio-3,5-dibromo-1-ethylpyrazole (Target Kinetic Species) Deprot_TS->C4_Li Dance Halogen Dance / Scrambling (If T > -60°C) C4_Li->Dance Thermodynamic Equilibration

Caption: Divergent reaction pathways. LDA enforces deprotonation (Green path), while n-BuLi triggers Halogen-Metal Exchange (Red path).

Experimental Protocol

Reagent Preparation
  • Substrate: 3,5-dibromo-1-ethyl-1H-pyrazole (Commercial or synthesized via bromination of 1-ethylpyrazole).

  • Solvent: Anhydrous THF (distilled over Na/benzophenone or from a column drying system). Water content must be <50 ppm.

  • Base: Lithium Diisopropylamide (LDA).

    • Recommendation: Prepare fresh. Commercial LDA solutions often degrade, leading to inconsistent titers and potential nucleophilic impurities.

Step-by-Step Methodology

Step 1: Preparation of LDA (1.0 M)

  • Flame-dry a 50 mL Schlenk flask under Argon flow.

  • Charge with Diisopropylamine (DIPA) (1.1 equiv relative to substrate).

  • Add Anhydrous THF (Concentration ~ 0.5 - 1.0 M).

  • Cool to -78°C (Dry ice/Acetone bath).

  • Dropwise add n-BuLi (1.05 equiv). Note: The slight excess of amine ensures no free n-BuLi remains to cause HME.

  • Stir at 0°C for 15 minutes to ensure complete formation, then cool back to -78°C .

Step 2: Substrate Addition (The Critical Step)

  • Dissolve 3,5-dibromo-1-ethyl-1H-pyrazole (1.0 equiv) in Anhydrous THF (0.5 M) in a separate flame-dried flask.

  • Cool the substrate solution to -78°C .

  • Cannulate the substrate solution slowly into the LDA solution over 10–15 minutes.

    • Why? Adding substrate to base (inverse addition) maintains a high concentration of base, favoring kinetic deprotonation over side reactions.

  • Rinse the substrate flask with a small amount of cold THF and add to the reaction.

Step 3: Lithiation & Trapping

  • Stir the mixture at -78°C for exactly 30 minutes .

    • Warning: Do not exceed 45 minutes. Prolonged stirring increases the risk of "Halogen Dance" isomerization.

  • Add the Electrophile (1.2–1.5 equiv) dropwise (e.g., DMF, CO2, Aldehydes).

    • Note: If the electrophile is a solid (e.g., Iodine), dissolve it in THF first.

  • Allow the reaction to stir at -78°C for 30 minutes.

  • Remove the cooling bath and allow to warm to room temperature (unless the electrophile is thermally unstable).

Step 4: Quenching & Workup

  • Quench with saturated aqueous NH4Cl .

  • Extract with EtOAc (3x).

  • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1]

Data & Troubleshooting

Base Selection Impact Table

The following data summarizes the outcome of treating 3,5-dibromo-1-ethylpyrazole with different bases (Quenched with DMF to form aldehyde).

BaseConditionsMajor ProductYieldMechanistic Cause
n-BuLi THF, -78°C5-Formyl-3-bromo-1-ethylpyrazole65%HME at C5 (Nucleophilic attack)
LDA THF, -78°C3,5-Dibromo-1-ethyl-4-formylpyrazole 82% Deprotonation at C4 (Basicity)
LiTMP THF, -78°C3,5-Dibromo-1-ethyl-4-formylpyrazole78%Deprotonation (Similar to LDA)
NaH THF, 0°CNo Reaction / DecompositionN/ApKa mismatch; NaH is too slow/insoluble
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Loss of Bromine (Product is monobromo) Residual n-BuLi present.Ensure DIPA is used in slight excess (1.1 equiv) when making LDA.
Mixture of Regioisomers Temperature rose above -60°C.Monitor internal temperature during addition; add substrate slower.
Low Yield Wet THF (Proton source).Distill THF or use molecular sieves; verify water content <50ppm.
Starting Material Recovery Lithiation time too short.Ensure 30 min stir at -78°C; ensure LDA is active (titrate n-BuLi).

Safety Considerations

  • Pyrophoric Reagents: n-BuLi is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).

  • Cryogens: Handling dry ice/acetone baths requires insulated gloves to prevent frostbite.

  • Runaway Potential: While this scale is generally safe, warming the lithiated species without quenching can lead to rapid decomposition. Always quench before disposal.

References

  • Halogen-Metal Exchange vs.

    • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2005.
    • Sakamoto, T., et al. "Site-selective lithiation of 3,5-dibromo-1-methylpyrazole." Chem. Pharm. Bull., 1994.[2]

  • The Halogen Dance Mechanism

    • Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chem. Rev., 2007.
  • General Lithiation Protocols

    • Reich, H. J.

Sources

Method

Application Note: 3,5-Dibromo-1-ethyl-1H-pyrazole in Agrochemical Discovery

Topic: 3,5-dibromo-1-ethyl-1H-pyrazole as a Scaffold for Agrochemical Synthesis Content Type: Detailed Application Notes and Protocols Audience: Senior Research Scientists, Medicinal Chemists, Agrochemical Process Engine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-dibromo-1-ethyl-1H-pyrazole as a Scaffold for Agrochemical Synthesis Content Type: Detailed Application Notes and Protocols Audience: Senior Research Scientists, Medicinal Chemists, Agrochemical Process Engineers

Introduction & Strategic Value

In the high-stakes arena of agrochemical discovery, the pyrazole ring stands as a "privileged structure," forming the core of blockbuster fungicides (e.g., SDHIs like Fluxapyroxad) and insecticides (e.g., Fipronil derivatives).

3,5-dibromo-1-ethyl-1H-pyrazole (DBEP) represents a high-value, bifunctional scaffold. Its strategic utility lies in the electronic differentiation between the C-3 and C-5 bromine atoms. This asymmetry allows researchers to sequentially functionalize the ring, creating complex, non-symmetric 1,3,5-trisubstituted pyrazoles without the need for protecting groups or tedious separations.

Key Chemical Properties
PropertySpecification
CAS Number 1046830-66-5 (Generic Ref) / 67460-86-0 (Parent)
Molecular Formula C₅H₆Br₂N₂
Molecular Weight 253.92 g/mol
Physical State Pale yellow oil to low-melting solid
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
LogP (Calc) ~2.8 (Ideal for foliar uptake)

Mechanistic Insight: The Regioselectivity Rule

Understanding the electronic landscape of DBEP is the prerequisite for successful synthesis. The reactivity is governed by the interplay between the nitrogen lone pairs and the inductive effects of the bromine atoms.

  • C-5 Position (The "Hot" Zone): The carbon at position 5 is adjacent to the pyrrole-like nitrogen (N-1). It is significantly more electron-deficient due to the inductive withdrawal of the N-1 atom. Consequently, it undergoes oxidative addition with Pd(0) catalysts faster than the C-3 position.

  • C-3 Position (The "Cold" Zone): The C-3 carbon is more electron-rich and sterically exposed but kinetically slower in cross-coupling reactions compared to C-5.

The Golden Rule: In Pd-catalyzed cross-couplings (Suzuki-Miyaura, Stille), reaction occurs preferentially at C-5 .

Visualization: Reactivity Map

ReactivityMap cluster_legend Kinetic Hierarchy Scaffold 3,5-dibromo-1-ethyl-1H-pyrazole C5_Site C-5 Position (Electron Deficient) Scaffold->C5_Site Inductive Effect (N1) C3_Site C-3 Position (Electron Richer) Scaffold->C3_Site Distal Position Pd_Cycle Pd(0) Oxidative Addition C5_Site->Pd_Cycle FAST (k1) C3_Site->Pd_Cycle SLOW (k2) k1 >> k2 k1 >> k2

Figure 1: Mechanistic hierarchy of oxidative addition in 3,5-dibromopyrazoles. The C-5 position is kinetically favored for the first coupling event.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (N-Alkylation)

Objective: Preparation of 3,5-dibromo-1-ethyl-1H-pyrazole from commercially available 3,5-dibromo-1H-pyrazole.

Reagents:

  • 3,5-Dibromo-1H-pyrazole (1.0 eq)[1][2]

  • Ethyl Iodide (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq) or K₂CO₃

  • Acetonitrile (ACN) [Anhydrous]

Workflow:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 3,5-dibromo-1H-pyrazole (10 g, 44 mmol) in anhydrous ACN (100 mL).

  • Base Addition: Add Cs₂CO₃ (28.6 g, 88 mmol) in a single portion. Stir for 15 minutes at Room Temperature (RT).

  • Alkylation: Add Ethyl Iodide (4.2 mL, 52.8 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The N-H starting material (lower Rf) should disappear.

  • Workup: Filter off the inorganic salts through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often pure enough (>95%). If necessary, purify via flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes).

    • Yield Expectation: 90-95%

    • QC Check: ¹H NMR (CDCl₃) should show a quartet (~4.2 ppm) and triplet (~1.4 ppm) for the ethyl group, and a singlet (~6.4 ppm) for the C-4 proton.

Protocol B: Regioselective C-5 Suzuki Coupling

Objective: Installation of an aryl group at C-5 (e.g., a phenyl ring for SDHI analogs) while leaving C-3 brominated for later use.

Reagents:

  • 3,5-dibromo-1-ethyl-1H-pyrazole (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Na₂CO₃ (2M aqueous solution, 2.5 eq)

  • DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vessel with DME and 2M Na₂CO₃. Sparge with Argon for 20 minutes to remove dissolved oxygen (Critical for Pd(0) longevity).

  • Loading: Add the pyrazole scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq), and Pd(PPh₃)₄ catalyst under a counter-flow of Argon.

  • Thermal Cycle: Heat the mixture to 80°C (Do not exceed 90°C to prevent C-3 coupling). Stir for 6–12 hours.

  • Monitoring: Check TLC. You are looking for the consumption of the dibromo species. If significant bis-coupling (C3+C5) is observed, lower the temperature to 60°C and increase reaction time.

  • Workup: Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The C-5 mono-coupled product usually elutes after the bis-coupled impurity (if any) but before the starting material.

Validation Point:

  • ¹H NMR Shift: The signal for the ethyl CH₂ group will shift slightly downfield due to the anisotropic effect of the new aryl ring at C-5.

  • NOESY: A NOE correlation should be visible between the Ethyl-CH₂ protons and the ortho-protons of the new aryl ring, confirming C-5 substitution.

Protocol C: Sequential C-3 Functionalization

Objective: Derivatization of the remaining C-3 bromide. This step often requires more forcing conditions.

Reagents:

  • C-5 Substituted Pyrazole Intermediate (from Protocol B)

  • Functional Partner (e.g., Alkyne for Sonogashira, Amine for Buchwald, or Boronic Acid for 2nd Suzuki)

  • Catalyst: Pd(dppf)Cl₂ (for Suzuki) or Pd₂dba₃/XPhos (for Buchwald)

  • Base: K₃PO₄ (for Suzuki) or NaOtBu (for Buchwald)

  • Solvent: Toluene or 1,4-Dioxane

Workflow (Example: 2nd Suzuki):

  • Dissolve the C-5 substituted intermediate in Toluene/Water (10:1).

  • Add the second Boronic Acid (1.5 eq) and K₃PO₄ (3.0 eq).

  • Add Pd(dppf)Cl₂ (5 mol%).

  • Force Conditions: Heat to 100-110°C (Reflux) for 12-24 hours. The C-3 position is sterically less hindered but electronically deactivated, requiring higher energy.

  • Workup: Standard extraction and silica purification.

Synthesis Workflow Diagram

Workflow Start 3,5-dibromo-1H-pyrazole (Commercial) Step1 Step 1: N-Alkylation (Et-I, Cs2CO3, ACN) Yield: 95% Start->Step1 Intermediate1 3,5-dibromo-1-ethyl-1H-pyrazole (The Scaffold) Step1->Intermediate1 Step2 Step 2: Regioselective Suzuki (C-5) (Ar-B(OH)2, Pd(PPh3)4, 80°C) Selectivity > 10:1 Intermediate1->Step2 Electronic Control Intermediate2 5-Aryl-3-bromo-1-ethyl-1H-pyrazole (Mono-functionalized) Step2->Intermediate2 Step3 Step 3: C-3 Functionalization (Suzuki/Sonogashira/Heck) (High Temp: 110°C) Intermediate2->Step3 Forcing Conditions Final 1,3,5-Trisubstituted Pyrazole (Agrochemical Lead) Step3->Final

Figure 2: Sequential synthesis workflow for generating 1,3,5-trisubstituted pyrazole libraries.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Loss of Regioselectivity (Mixture of C3/C5 products)Reaction temperature too high or catalyst too active.Lower Temp to 60°C. Switch to a less bulky ligand (PPh₃ is preferred over Buchwald ligands for the first step to avoid steric clashes that might push reaction to C3).
Incomplete N-Alkylation Moisture in solvent or old base.Use freshly distilled ACN and flame-dry glassware. Ensure Cs₂CO₃ is finely ground.
De-bromination (Product missing Br at C3)Hydride source present or Pd-catalyzed reduction.Avoid alcoholic solvents (EtOH/MeOH) in the first coupling if possible. Use Toluene/DME.
Protodeboronation of Boronic AcidBase concentration too high or unstable boronic acid.Add boronic acid in portions. Switch to Boronic Ester (Pinacol ester) which is more stable.

References

  • Regioselective Synthesis of 3,5-Substituted Pyrazoles.

    • Source: Organic Chemistry Portal / Synlett.
    • Context: Defines the general rules for 1,3-dipolar cycloaddition and subsequent functionaliz
    • Link:[Link]

  • Suzuki–Miyaura Cross-Coupling of 3,5-Dibromo-1-methyl-1H-pyrazole. Source: Sigma-Aldrich / Merck Technical Data. Context: Provides physical property baselines for the N-methyl analog, which are directly transferable to the N-ethyl scaffold.
  • Synthesis and Reactivity of Bromopyrazoles.
  • Agrochemical Pyrazole Scaffolds (General Review).

    • Source: N
    • Context: "Current status of pyrazole and its biological activities" - Validates the utility of the scaffold in fungicide/insecticide design.
    • Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

avoiding over-alkylation in 3,5-dibromo-1-ethylpyrazole synthesis

The following guide is structured as a Tier 2/3 Technical Support resource, designed for immediate application in a laboratory setting. It prioritizes mechanistic understanding to allow for adaptive troubleshooting.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 2/3 Technical Support resource, designed for immediate application in a laboratory setting. It prioritizes mechanistic understanding to allow for adaptive troubleshooting.

Topic: Optimization of N-Alkylation & Prevention of Quaternization (Over-Alkylation) Ticket Type: Advanced Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight[1]

The Core Challenge: In the synthesis of 3,5-dibromo-1-ethylpyrazole from 3,5-dibromo-1H-pyrazole, "over-alkylation" refers to the unwanted transformation of the desired neutral product into the 1,2-diethyl-3,5-dibromopyrazolium salt (quaternization).

Mechanistic Causality: While 3,5-dibromopyrazole is symmetric (rendering N1 and N2 chemically equivalent), the reaction does not stop automatically after the first ethylation.

  • Step 1 (Desired): Deprotonation of the NH group (pKa ~7.8) creates a pyrazolyl anion, which is a strong nucleophile. It attacks the ethylating agent (Et-X) to form the neutral 1-ethyl product.

  • Step 2 (Undesired): The N2 nitrogen of the product retains a lone pair. Although its nucleophilicity is diminished by the electron-withdrawing bromine atoms and steric hindrance, it can still attack a second equivalent of Et-X under forcing conditions (excess reagent, high heat), leading to the quaternary salt.

Key Control Levers:

  • Acidity: The presence of two bromine atoms significantly increases the acidity of the NH proton compared to unsubstituted pyrazole. This allows the use of milder carbonate bases, avoiding the harsh conditions that promote side reactions.

  • Sterics: The bromine at position 3 (or 5) provides steric shielding to the N2 nitrogen, naturally retarding the second alkylation. If you are observing over-alkylation, your conditions are likely too aggressive.

Troubleshooting Guide (Q&A)

Issue 1: Identification of Side Products

Q: I see a highly polar spot on my TLC that doesn't move in 10% EtOAc/Hexane. Is this the over-alkylated product?

A: Yes, this is highly likely. The desired product, 3,5-dibromo-1-ethylpyrazole, is a neutral, lipophilic molecule that typically elutes easily in non-polar solvent systems. The "over-alkylated" byproduct is a pyrazolium salt (ionic).

  • Diagnostic: It will remain at the baseline on standard silica TLC plates.

  • Confirmation: Isolate the baseline material and run LC-MS. You will see a mass corresponding to

    
    .
    
  • Action: If this spot is major, you are using a large excess of alkylating agent or allowing the reaction to run too long.

Issue 2: Stoichiometry Management

Q: I used 2.0 equivalents of Ethyl Iodide to ensure full conversion, but my yield dropped. Why?

A: Excess electrophile drives quaternization. Unlike reactions with less nucleophilic substrates, the pyrazole nitrogen (N2) remains active.

  • The Trap: You push for 100% conversion of the starting material (SM) by adding excess Et-I. Once the SM is consumed, the excess Et-I begins reacting with your product.

  • The Fix: Target 95-98% conversion rather than 100%. Stop the reaction while a trace of starting material remains.

  • Recommended Ratio: Use 1.05 to 1.10 equivalents of the alkylating agent maximum.

Issue 3: Base Selection

Q: Can I use NaH (Sodium Hydride) to speed up the reaction?

A: You can, but K₂CO₃ is safer for this specific substrate.

  • NaH (Strong Base): Causes rapid, irreversible deprotonation. In polar solvents (THF/DMF), this creates a "naked" anion that reacts instantly. If local concentrations of Et-X are high, over-alkylation occurs immediately.

  • K₂CO₃ (Mild Base): The pKa of 3,5-dibromopyrazole (~7.[1]8) is low enough that Carbonate (pKa of conjugate acid ~10.3) is sufficient. This heterogeneous reaction (solid base in solvent) releases the anion more slowly, providing a "buffering" effect that favors mono-alkylation.

Issue 4: Solvent Effects

Q: I am using DMF. Would switching to Acetonitrile (MeCN) help?

A: Yes, MeCN is often superior for controlling this reaction.

  • DMF/DMSO: Highly polar aprotic solvents enhance the nucleophilicity of both the initial anion and the neutral product (N2 lone pair), narrowing the window between mono- and di-alkylation.

  • Acetonitrile: Slightly less polar. It solubilizes the neutral product well but is less effective at stabilizing the transition state for the salt formation (quaternization) compared to DMF.

Optimized Experimental Protocol

Objective: Synthesis of 3,5-dibromo-1-ethylpyrazole with <1% quaternary salt formation.

Reagents:

  • 3,5-Dibromo-1H-pyrazole (1.0 equiv)[2][3]

  • Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetonitrile (MeCN) [0.2 M concentration]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 3,5-dibromo-1H-pyrazole and K₂CO₃ in MeCN .

  • Activation: Stir at Room Temperature (RT) for 15–30 minutes. ( Note: This ensures deprotonation equilibrium is established before electrophile addition.)

  • Addition: Add Ethyl Iodide dropwise over 5–10 minutes.

  • Reaction: Stir at RT or mild heat (40°C).

    • Crucial: Do not reflux unless absolutely necessary. Higher heat lowers the selectivity barrier.

  • Monitoring: Check TLC at 2 hours.

    • Target: Disappearance of SM spot. If <5% SM remains and Product spot is strong, STOP .

  • Workup: Filter off the solid K₂CO₃/KI salts. Concentrate the filtrate.

  • Purification: If necessary, pass through a short silica plug eluting with Hexanes/EtOAc (9:1). The salt will stay on the silica.

Visual Analysis

Pathway & Decision Logic

The following diagram illustrates the kinetic competition between the desired pathway and the over-alkylation trap, along with a decision tree for troubleshooting.

G Start 3,5-Dibromo-1H-pyrazole (Neutral, pKa ~7.8) Anion Pyrazolyl Anion (Nucleophilic) Start->Anion Base (K2CO3) Product 3,5-Dibromo-1-ethylpyrazole (DESIRED PRODUCT) Anion->Product + Et-I (1.0 eq) Fast Salt 1,2-Diethyl-3,5-dibromopyrazolium (QUATERNARY SALT - Avoid) Product->Salt + Excess Et-I High Temp (Slow but possible) Check TLC/LCMS Check Product->Check Action1 Stop Reaction Filter & Concentrate Check->Action1 SM < 5% Action2 Reduce Temp or Reduce Et-X equiv Check->Action2 Salt detected

Caption: Kinetic pathway showing the progression from starting material to mono-alkylated product, and the risk of subsequent quaternization if conditions are uncontrolled.

Comparative Data: Base & Solvent Selection

ParameterRecommended System (K₂CO₃ / MeCN)Aggressive System (NaH / DMF)Impact on Over-Alkylation
Deprotonation Equilibrium (Buffered)Irreversible (Quantitative)High (NaH increases free anion conc.)
Reaction Rate Moderate (2-6 hours)Fast (<1 hour)Moderate
Selectivity High (Favors mono-alkylation)Low (Risk of local hotspots)Critical
Temp. Control 25°C - 40°C0°C - 25°CHeat promotes salt formation
Purification Filtration (Salts removed easily)Aqueous workup requiredSalt removal is harder with DMF

References

  • BenchChem. Technical Support Center: Optimizing Pyrazole N-Alkylation. Retrieved from (General protocols for base-mediated alkylation).

  • Organic Chemistry Portal. Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles. Retrieved from (Discusses regioselectivity and K2CO3 conditions).

  • ChemicalBook. 3,5-Dibromo-1H-pyrazole Properties and pKa. Retrieved from (Physical properties and acidity data).

  • PubChem. 3,5-Dibromo-1-(2-methoxyphenyl)pyrazole Data.[4] Retrieved from (Structural analogs and properties).

Sources

Optimization

Technical Support Center: Purification of 3,5-Dibromo-1-ethyl-1H-pyrazole

Role: Senior Application Scientist, Heterocyclic Chemistry Division Ticket ID: PYRZ-35-DB-ET-001 Subject: Troubleshooting "Oiling Out" and Purification Protocols for 3,5-Dibromo-1-ethyl-1H-pyrazole[1][2] The Core Problem...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, Heterocyclic Chemistry Division Ticket ID: PYRZ-35-DB-ET-001 Subject: Troubleshooting "Oiling Out" and Purification Protocols for 3,5-Dibromo-1-ethyl-1H-pyrazole[1][2]

The Core Problem: "Is it an Oil or a Solid?"

User Query: "I synthesized 3,5-dibromo-1-ethyl-1H-pyrazole via alkylation. The literature suggests it should be a solid, but I have a yellow/orange oil.[1][2][3] Is my reaction failed, or is this a physical state issue?"

Scientist’s Diagnosis: You are likely dealing with a supercooled liquid or a melting point depression caused by trace impurities.[1][2]

  • The Science: 3,5-Dibromo-1-ethyl-1H-pyrazole is a low-melting solid (typically melting range 30–50°C, though exact values vary by purity).[1][2]

  • The Cause: Pyrazoles with alkyl chains and halogens possess weak crystal lattice energy.[1][2] Small amounts of solvent (DMF, THF) or starting material (3,5-dibromopyrazole) act as plasticizers, preventing the lattice from locking.[1][2][3] This results in a persistent oil even at room temperature.[1][2]

Decision Matrix: Purification Workflow

Before choosing a method, determine the purity profile of your crude oil using TLC or LC-MS.[1][2]

Purification_Workflow Start Crude Product (Oil) Purity_Check Analyze Purity (TLC/LC-MS) Start->Purity_Check High_Purity >90% Pure (Mainly Solvent/Trace Impurity) Purity_Check->High_Purity Clean Profile Low_Purity <80% Pure (Regioisomers/Starting Material) Purity_Check->Low_Purity Complex Mixture Distill High Vacuum Distillation (Kugelrohr) High_Purity->Distill If heat stable Crystallize Cryo-Crystallization (Seed & Scratch) High_Purity->Crystallize If heat sensitive Column Column Chromatography (Silica Gel) Low_Purity->Column

Figure 1: Decision tree for selecting the optimal purification method based on crude purity.

Protocol A: The "Oiling Out" Rescue (Crystallization)[1][2][4]

If your product is relatively pure but refuses to solidify, do not add more solvent.[1][2][3] Use this "Entropic Shock" method.[1][2]

Mechanism: You must overcome the nucleation energy barrier.[1][2] The oil phase is a local thermodynamic minimum; we need to push it into the global minimum (crystal).[1][2]

Step-by-Step Protocol:

  • Solvent Removal: Ensure all reaction solvent (especially DMF or DMSO) is removed.[1][2] Use a high-vacuum line (<1 mbar) at 40°C for 2 hours. Even 1% residual DMF can prevent crystallization.[1][2]

  • The "Dry Ice" Scratch:

    • Dissolve the oil in the minimum amount of Pentane or Hexane (just enough to make it flow).[1][2]

    • Place the flask in a Dry Ice/Acetone bath (-78°C). The oil will turn into a glass.[1][2]

    • Take a glass rod and scratch the side of the flask vigorously while the oil warms up slowly.[1]

    • Why? As the glass transitions to a viscous liquid, the friction provides nucleation sites.[1][3]

  • Seeding: If you have any solid sample (even a micro-crystal from a previous batch), add it now.[1][2]

  • Two-Phase Recrystallization (Cloud Point Method):

    • Dissolve crude in warm Ethanol (40°C).

    • Add water dropwise until a persistent turbidity (cloudiness) appears.[1][2][3]

    • Add one drop of Ethanol to clear it.[1][2]

    • Wrap the flask in cotton (insulation) and let it cool to RT undisturbed.

    • Note: If it oils out again, reheat and add slightly more ethanol.[1][2][3]

Protocol B: High Vacuum Distillation (Preferred for Oils)[1][2][4]

Since 3,5-dibromo-1-ethyl-1H-pyrazole is thermally stable up to ~150°C, distillation is often superior to chromatography for removing heavy inorganic salts and tars.[1][2]

Equipment: Kugelrohr or Short-Path Distillation Head.

ParameterSetting/ValueNotes
Vacuum Pressure 0.1 – 0.5 mmHgEssential.[1][2] Do not attempt at atmospheric pressure.[1][2]
Bath Temperature 110°C – 130°CStart low and ramp up.[1][2]
Receiving Flask Cooled (-78°C)Prevents re-vaporization.[1][2]
Appearance Clear Colorless OilMay solidify upon hitting the cold flask.[1][2]

Warning: If the pot residue turns black/tarry, stop immediately. This indicates decomposition or polymerization.[1][2]

Protocol C: Column Chromatography (Separation of Impurities)

Use this if you have unreacted 3,5-dibromopyrazole or regioisomers (rare for symmetric starting materials but possible if starting with tribromo derivatives).[1][2][3]

Stationary Phase: Silica Gel (230-400 mesh).[1][2] Mobile Phase Strategy: Brominated pyrazoles are weakly polar.[1][2]

  • Slurry Packing: Pack column with 100% Hexane.

  • Elution Gradient:

    • Start: 100% Hexane (Elutes non-polar impurities).[1][2][3]

    • Ramp: 95:5 Hexane:EtOAc (Product typically elutes here).[1][2][3]

    • Flush: 80:20 Hexane:EtOAc (Elutes unreacted 3,5-dibromopyrazole, which is more polar due to the N-H bond).[1][2][3]

TLC Visualization:

  • UV (254 nm): Strong absorption due to the pyrazole ring.[1][2]

  • Iodine Stain: Brominated compounds stain yellow/brown rapidly.[1][2]

Troubleshooting FAQ

Q: I see two spots on TLC very close together. What are they? A: The lower spot (more polar) is likely the unalkylated 3,5-dibromopyrazole (starting material).[1][2] The N-H bond interacts strongly with silica.[1][2] The upper spot is your N-ethyl product.[1][2]

Q: My product turned purple/brown on the shelf. A: Brominated pyrazoles are light-sensitive.[1][2] The color comes from radical liberation of Bromine.[1][2]

  • Fix: Store under Argon in the dark at 4°C. Wash the colored oil with dilute Sodium Thiosulfate solution to reduce

    
     back to bromide, then re-extract.[1][3]
    

Q: Can I use GC-MS for purity check? A: Yes, but be careful of thermal dealkylation . High injector port temperatures (>250°C) can sometimes cleave the N-ethyl group, giving a false peak for the starting material.[1][2] Use a lower inlet temp (200°C) or LC-MS to verify.

References
  • Synthesis and Properties of Brominated Pyrazoles

    • Source:Journal of Heterocyclic Chemistry. Halogenation of pyrazoles typically raises the melting point, but N-alkylation lowers it by disrupting hydrogen bonding (N-H...N).[1][2]

    • Relevance: Explains why the starting material (solid, mp ~70°C)
  • Crystallization Techniques for "Oiling Out"

    • Source: Anderson, N. G. (2012).[1][2] Practical Process Research & Development. Academic Press.[1][2]

    • Relevance: Source of the "Cloud Point" and "Seeding" protocols described in Protocol A.[1][2]

  • Purification of 1-Alkyl-3,5-dibromopyrazoles

    • Source:Organic Process Research & Development. (See similar protocols for pyrazole scale-up).
    • Citation: (ACS Publications).[1][2][3][4]

  • Physical Data & Characterization

    • Source: PubChem & ChemicalBook Databases.[1][2]

    • Link: (Note: Often predicted data; experimental MP is rarely cited, confirming the "oil vs solid" ambiguity).[1][2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3,5-dibromo-1-ethyl-1H-pyrazole before handling.

Sources

Troubleshooting

Technical Support Center: Mastering Temperature Control for the Lithiation of 3,5-dibromo-1-ethylpyrazole

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole derivatives. The regioselective lithiation of 3,5-dibromo-1-ethylpy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole derivatives. The regioselective lithiation of 3,5-dibromo-1-ethylpyrazole is a powerful transformation, yet its success is critically dependent on precise temperature control. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to ensure reproducible and high-yielding outcomes.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that may arise during the lithiation of 3,5-dibromo-1-ethylpyrazole, providing causal explanations and actionable solutions.

Q1: My reaction resulted in a low or non-existent yield of the desired product. What are the likely causes?

A1: A low yield is a common issue in organolithium chemistry and can typically be traced back to one of several critical parameters.[1] Consider the following factors:

  • Reagent Quality and Titration: The molarity of commercially available n-butyllithium (n-BuLi) can decrease over time due to gradual decomposition. It is imperative to titrate the n-BuLi solution before each use to determine its exact concentration.[1] Failure to do so will result in the addition of a substoichiometric amount of base, leading to incomplete conversion.

  • Reaction Temperature: This is the most critical parameter. Many organolithium reactions, including this one, require cryogenic temperatures (typically -78 °C) to prevent side reactions and decomposition of both the lithiating agent and the lithiated intermediate.[1][2] Even a slight increase in temperature can drastically reduce the yield.

  • Protic Impurities: Organolithium reagents are extremely strong bases and will react violently with any protic impurities, most notably water.[1][3] All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum), and all solvents must be anhydrous and degassed.

  • Atmospheric Contamination: n-BuLi and the lithiated pyrazole are highly sensitive to oxygen and moisture.[1][2] The reaction must be conducted under a strictly dry, inert atmosphere (argon or nitrogen) using either a Schlenk line or a glovebox.[4]

  • Order of Addition: The sequence in which reagents are added can influence the outcome.[5] Typically, the lithiating agent is added slowly to the solution of the substrate at the target low temperature.

Q2: I am observing a mixture of products, including what appears to be the isomer and starting material. What is causing this lack of selectivity?

A2: The formation of multiple products points towards a loss of regioselectivity or competing side reactions, often linked to temperature excursions.

  • "Halogen Dance" Rearrangement: At temperatures higher than the optimal -78 °C, the initially formed 5-lithio-3-bromo-1-ethylpyrazole can undergo a rearrangement, known as a "halogen dance," to form the thermodynamically more stable 3-lithio-5-bromo isomer or other scrambled products.[6] Maintaining a consistently low temperature is essential to kinetically trap the desired 5-lithio intermediate.

  • Reaction with Solvent (THF): Tetrahydrofuran (THF), a common solvent for these reactions, can be deprotonated by n-BuLi, especially at temperatures above -20 °C.[1][7][8] This side reaction consumes your lithiating agent and introduces impurities into the reaction mixture. Reactions in THF should be conducted at or below -78 °C.[7][8]

  • Incomplete Lithiation: If an insufficient amount of n-BuLi is used, or if it is consumed by impurities, you will be left with unreacted starting material, which will be isolated after workup.

Q3: The reaction is highly exothermic upon adding the n-BuLi, making the temperature difficult to control. How can I manage this?

A3: The reaction between n-BuLi and the dibromopyrazole is indeed exothermic. Proper management is key to safety and success.

  • Slow, Controlled Addition: The n-butyllithium should be added dropwise via a syringe pump or by very slow manual addition to the cooled, rapidly stirring solution of the substrate. This allows the cooling bath to dissipate the heat generated from the reaction.

  • Efficient Cooling Bath: A dry ice/acetone or dry ice/isopropanol bath is essential for maintaining a stable -78 °C.[7] Ensure the reaction flask is sufficiently immersed in the bath and that the bath is well-mixed.

  • Dilution: Running the reaction at a slightly lower concentration (i.e., using more solvent) can help to moderate the exotherm by providing a larger thermal mass.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the selective lithiation of 3,5-dibromo-1-ethylpyrazole, and why is it so low?

A1: The widely accepted optimal temperature is -78 °C . This specific temperature is critical for several reasons:

  • Kinetic vs. Thermodynamic Control: Lithiation at the 5-position (adjacent to the N-ethyl group) is generally the kinetically favored process. However, the resulting lithiated species can rearrange to a more thermodynamically stable isomer if the temperature is allowed to rise.[9] Holding the reaction at -78 °C ensures that the kinetically preferred product is formed and does not have enough thermal energy to rearrange.

  • Reagent Stability: n-Butyllithium is known to react with THF, a common solvent for this reaction. This degradation pathway is significantly accelerated at higher temperatures. At -78 °C, the rate of this side reaction is negligible over the typical course of the experiment.[7][8]

  • Intermediate Stability: The lithiated pyrazole intermediate itself may be unstable at higher temperatures, leading to decomposition or other unwanted reactions.

Q2: Which lithiating agent is best for this transformation: n-BuLi, s-BuLi, t-BuLi, or LDA?

A2:

  • n-Butyllithium (n-BuLi) is the most commonly used and generally recommended reagent for this type of lithium-halogen exchange. It offers a good balance of reactivity and handling characteristics.[10]

  • sec-Butyllithium (s-BuLi) and tert-Butyllithium (t-BuLi) are stronger bases and can be more reactive.[2] However, their increased reactivity can sometimes lead to more side reactions. t-BuLi is also extremely pyrophoric and requires specialized handling.[2]

  • Lithium Diisopropylamide (LDA) is a strong, non-nucleophilic base. It is typically used for deprotonation (C-H abstraction) rather than lithium-halogen exchange.[11] For a substrate with two bromine atoms, a lithium-halogen exchange agent like n-BuLi is the appropriate choice.

Q3: How do I properly set up and maintain a -78 °C cooling bath?

A3: A stable cryogenic bath is non-negotiable.

  • Choose a suitable Dewar flask: A glass or metal Dewar with a wide mouth is ideal.

  • Add the solvent first: Fill the Dewar with acetone or isopropanol to a level that will immerse the reaction flask sufficiently.

  • Add dry ice slowly: Wearing cryogenic gloves and safety glasses, add small chunks or pellets of dry ice to the solvent. Add it slowly to avoid vigorous bubbling and splashing.

  • Monitor the temperature: Use a low-temperature thermometer (e.g., an alcohol or pentane thermometer) to monitor the bath temperature. Continue adding dry ice until a stable temperature of -78 °C is reached. A slushy consistency is ideal.

  • Maintain the temperature: Periodically add more small pieces of dry ice throughout the reaction to maintain the -78 °C temperature.

Q4: What is the safest and most effective way to quench the reaction?

A4: Quenching should be performed carefully at low temperatures to avoid a dangerous exotherm and to ensure the electrophile reacts cleanly with the lithiated intermediate.

  • Quench at Low Temperature: After the lithiation is complete, add your desired electrophile while maintaining the reaction at -78 °C.

  • Allow to Warm Slowly: Once the electrophile has been added, the reaction can be allowed to warm slowly to room temperature.

  • Final Quench: After warming, the reaction is typically quenched by the slow, dropwise addition of a proton source like saturated aqueous ammonium chloride (NH₄Cl) or water while cooling in an ice bath.[12][13]

  • Quenching Excess Reagent: Any excess organolithium reagent must be destroyed safely. This can be done by slowly adding the reaction mixture to a well-stirred solution of isopropanol in a hydrocarbon solvent.[14]

Data Summary: Key Reaction Parameters

ParameterRecommended ConditionRationale
Temperature -78 °CMaximizes kinetic product, prevents reagent/solvent decomposition, ensures high regioselectivity.[1][7][8]
Lithiating Agent n-Butyllithium (n-BuLi)Effective for lithium-halogen exchange with this substrate.[10]
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for reactants and intermediates.[7]
Atmosphere Inert (Argon or Nitrogen)Organolithium reagents are pyrophoric and moisture-sensitive.[1][2]
Addition Rate Slow, dropwiseControls reaction exotherm.

Visualizing the Process

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Isolation Dry_Glassware Dry Glassware & Syringes Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Dry_Glassware->Inert_Atmosphere Prepare_Solvents Prepare Anhydrous Solvents Inert_Atmosphere->Prepare_Solvents Dissolve_Substrate Dissolve 3,5-dibromo-1-ethylpyrazole in THF Prepare_Solvents->Dissolve_Substrate Cool Cool to -78 °C (Dry Ice/Acetone Bath) Dissolve_Substrate->Cool Add_nBuLi Slowly Add Titrated n-BuLi (Maintain at -78 °C) Cool->Add_nBuLi Stir Stir for 30-60 min at -78 °C Add_nBuLi->Stir Add_Electrophile Add Electrophile at -78 °C Stir->Add_Electrophile Warm Slowly Warm to Room Temperature Add_Electrophile->Warm Quench Quench with sat. aq. NH4Cl Warm->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Purify Dry, Concentrate & Purify Extract->Dry_Purify G Start 3,5-dibromo-1-ethylpyrazole Kinetic_Intermediate Kinetic Product (5-lithio-3-bromo) Start->Kinetic_Intermediate -78 °C (THF) nBuLi n-BuLi THF_Decomposition Decomposition Products (Ethylene, Li enolate) nBuLi->THF_Decomposition > -20 °C (Reaction with THF) Desired_Product Desired 5-Substituted Product Kinetic_Intermediate->Desired_Product Electrophile (E+) Thermo_Intermediate Thermodynamic Product (3-lithio-5-bromo) Kinetic_Intermediate->Thermo_Intermediate > -78 °C (Halogen Dance) Isomeric_Product Isomeric 3-Substituted Product Thermo_Intermediate->Isomeric_Product Electrophile (E+)

Caption: Desired reaction pathway and temperature-dependent side reactions.

Detailed Experimental Protocol: Regioselective Lithiation at the 5-Position

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. All operations involving organolithium reagents must be performed with extreme care under an inert atmosphere. [4] Materials and Equipment:

  • 3,5-dibromo-1-ethylpyrazole

  • n-Butyllithium (solution in hexanes, recently titrated)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile of choice

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Schlenk line or glovebox

  • Oven-dried glassware (round-bottom flask, dropping funnel)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Syringes and needles

  • Dewar flask for cooling bath (dry ice/acetone)

Procedure:

  • System Preparation: Assemble the oven-dried glassware. Place the reaction flask under a positive pressure of argon or nitrogen. Evacuate and backfill with inert gas three times to ensure a completely inert atmosphere. [1]2. Initial Setup: To the reaction flask, add 3,5-dibromo-1-ethylpyrazole (1.0 eq) and anhydrous THF via syringe. Begin stirring to dissolve the substrate.

  • Cooling: Place the flask in a pre-prepared dry ice/acetone bath and cool the internal reaction temperature to -78 °C.

  • Lithiation: While maintaining vigorous stirring and the internal temperature at -78 °C, add a solution of n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes. A color change (typically to yellow or orange) may be observed, indicating the formation of the lithiated species.

  • Stirring: After the addition is complete, allow the reaction to stir at -78 °C for an additional 45-60 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Trap: Slowly add a solution of the desired electrophile (1.1-1.2 eq) in anhydrous THF to the reaction mixture, ensuring the internal temperature does not rise above -75 °C.

  • Warming: After the electrophile addition is complete, keep the reaction at -78 °C for another 30 minutes, then remove the cooling bath and allow the mixture to warm slowly to room temperature over 1-2 hours.

  • Quenching: Cool the flask in an ice-water bath (0 °C). Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization as appropriate for the specific product.

References

  • Technical Support Center: Optimization of Reaction Conditions for Organolithium Compounds - Benchchem. (n.d.). BenchChem.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). Journal of Visualized Experiments. Retrieved February 24, 2026, from [Link]

  • Heteroatom-Facilitated Lithiations. (n.d.). In Organic Reactions. John Wiley & Sons, Inc. Retrieved February 24, 2026, from [Link]

  • Quenching Reactions: Lithium Aluminium Hydride. (2021, August 15). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Yaseen, M. W., et al. (2024). Strategies to alleviate distortive phase transformations in Li-ion intercalation reactions: an example with vanadium pentoxide. Energy & Environmental Science. Retrieved February 24, 2026, from [Link]

  • Optimization of Organolithium Reactions. (2020, May 15). Organic Process Research & Development. Retrieved February 24, 2026, from [Link]

  • A Report on Reagents and its Quenching Methods. (2021, October 25). Research and Reviews: Journal of Chemistry. Retrieved February 24, 2026, from [Link]

  • Lithiation | Organolithium Reagents | Chemical Processes. (n.d.). Vapourtec Ltd. Retrieved February 24, 2026, from [Link]

  • Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. (2014, August 1). Organic Process Research & Development. Retrieved February 24, 2026, from [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (n.d.). Journal of Heterocyclic Chemistry. Retrieved February 24, 2026, from [Link]

  • Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. (n.d.). Macromolecules. Retrieved February 24, 2026, from [Link]

  • Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. (1990). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 24, 2026, from [Link]

  • "High" Temperature Lithiation-trapping of Nitrogen and Oxygen Heterocycles. (n.d.). White Rose eTheses Online. Retrieved February 24, 2026, from [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021, September 24). Beilstein Archives. Retrieved February 24, 2026, from [Link]

  • n-Butyllithium: Lessons Learned. (n.d.). Stanford Environmental Health & Safety. Retrieved February 24, 2026, from [Link]

  • n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023, May 11). ChemTalk. Retrieved February 24, 2026, from [Link]

  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Retrieved February 24, 2026, from [Link]

  • Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. (n.d.). PMC - NIH. Retrieved February 24, 2026, from [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (2025, August 6). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton EHS. Retrieved February 24, 2026, from [Link]

  • n-Butyllithium. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • organolithium reagents 1. (n.d.). University of Rochester. Retrieved February 24, 2026, from [Link]

  • N-aryl pyrazoles: DFT calculations of CH acidity and deprotonative metallation using a combination of lithium and zinc amides. (2026, February 13). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (n.d.). Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved February 24, 2026, from [Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015, November 9). Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (n.d.). Indian Academy of Sciences. Retrieved February 24, 2026, from [Link]

  • Recent Progress on the Halogen Dance Reaction on Heterocycles. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • butyllithium. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]

  • Lithiation product stability? (2022, June 28). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Question about lithiation procedures. (2026, February 17). Reddit. Retrieved February 24, 2026, from [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2023, April 17). MDPI. Retrieved February 24, 2026, from [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (2025, November 3). PMC. Retrieved February 24, 2026, from [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (n.d.). RSC Publishing. Retrieved February 24, 2026, from [Link]

  • Lithium Nitropyrazolates as Potential Red Pyrotechnic Colorants. (n.d.). Chemistry – A European Journal. Retrieved February 24, 2026, from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). PMC. Retrieved February 24, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved February 24, 2026, from [Link]

  • Preparation of Lithium 5-Lithiomethyl-3-methylpyrazole-1- carboxylate and its Reaction with cx-Oxoketene Dithioacetals. (n.d.). Heterocycles. Retrieved February 24, 2026, from [Link]

  • Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. (2021, September 15). Arkivoc. Retrieved February 24, 2026, from [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.). DOI. Retrieved February 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Storage Stability of 3,5-Dibromo-1-ethyl-1H-pyrazole

The following technical guide serves as a comprehensive support resource for the storage and handling of 3,5-dibromo-1-ethyl-1H-pyrazole . It is designed for researchers requiring strict stability controls during drug de...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive support resource for the storage and handling of 3,5-dibromo-1-ethyl-1H-pyrazole . It is designed for researchers requiring strict stability controls during drug development and synthetic optimization.

Part 1: Core Storage Directive (Quick Reference)

For maximum shelf-life retention (>12 months), strict adherence to the "Cold-Dark-Inert" triad is mandatory. This compound is susceptible to oxidative degradation and photolytic dehalogenation.

ParameterSpecificationCritical Notes
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, providing a superior blanket for opened vials.
Temperature 2°C to 8°C Long-term storage at -20°C is acceptable but may induce crystallization changes.
Light Exposure Strictly Protected C-Br bonds are photosensitive. Use amber vials wrapped in foil.
Container Borosilicate Glass + PTFE LinerAvoid plastic containers; halogenated compounds can leach plasticizers.
Physical State Low-melting Solid / OilMay liquefy at ambient temperatures; handle as a liquid for aliquoting.

Part 2: Diagnostic & Troubleshooting Guide

This section addresses specific stability issues using a Cause-and-Effect methodology.

Q1: The compound has turned from off-white/colorless to a yellow or brown oil. Is it still usable?

Diagnosis: Oxidative Degradation & Photolysis.

  • The Science: The yellow/brown color typically arises from the formation of radical coupling products or N-oxides. Halogenated pyrazoles are prone to homolytic cleavage of the C-Br bond upon exposure to UV/visible light, generating bromine radicals (

    
    ) that initiate chain reactions with oxygen [1, 2].
    
  • Actionable Protocol:

    • Check Purity: Run a UPLC-MS or

      
      H-NMR. If purity is >95%, the color may be due to trace impurities (highly colored conjugated oligomers).
      
    • Purification: If purity is compromised (<95%), repurify via silica gel chromatography (Hexanes/EtOAc gradient).

    • Prevention: Ensure the storage vial is amber-colored and wrapped in aluminum foil. Flush with Argon after every use.

Q2: I observe a "cloudiness" or precipitate forming in the neat liquid after storage at 4°C.

Diagnosis: Moisture Intrusion or Partial Crystallization.

  • The Science: While the N-ethyl group prevents tautomerism (unlike N-H pyrazoles), the compound is lipophilic. Cloudiness often indicates water absorption from condensation if the vial was opened before reaching room temperature [3]. Alternatively, if the compound is a low-melting solid, it may be partially crystallizing.

  • Actionable Protocol:

    • Thermal Test: Gently warm the vial to 25-30°C. If the cloudiness disappears, it was partial crystallization (Safe to use).

    • Moisture Test: If cloudiness persists, dissolve a sample in dry

      
       and check for a water peak in NMR (~1.56 ppm).
      
    • Remediation: Dry the compound by dissolving in DCM, drying over

      
      , filtering, and concentrating under high vacuum.
      
Q3: Why is Argon recommended over Nitrogen for this specific compound?

Diagnosis: Gas Density Physics.

  • The Science: 3,5-dibromo-1-ethyl-1H-pyrazole is often stored in small aliquots. Nitrogen (

    
    ) is slightly lighter than air and diffuses out of open vials rapidly. Argon (
    
    
    
    ) is denser than air, forming a stable "blanket" over the compound surface, significantly reducing the rate of oxygen reentry during the capping process [4].
  • Recommendation: If Argon is unavailable, use Nitrogen but increase the flush duration (15-20 seconds) and seal immediately with Parafilm®.

Part 3: Experimental Protocols

Protocol A: Establishing the Inert Atmosphere (The "Schlenk" Method)

Use this workflow whenever a stock vial is opened.

  • Equilibration: Remove vial from 4°C storage and allow it to reach room temperature (approx. 20 mins) before opening. This prevents condensation of atmospheric moisture.

  • Sparging (Liquids): If the compound is liquid, insert a long needle connected to an Argon line (2-3 psi) into the liquid. Insert a short "bleed" needle for gas exit. Bubble gently for 2 minutes.

  • Blanketing (Solids/Oils): If solid, direct the Argon stream above the surface for 30 seconds.

  • Sealing: Cap tightly. Wrap the cap-neck junction with Parafilm® M to create a secondary gas barrier.

Protocol B: Re-Purification Workflow (Silica Filtration)

Use if degradation >5% is detected.

  • Dissolution: Dissolve the degraded brown oil in a minimum amount of Dichloromethane (DCM).

  • Adsorption: Add silica gel (230-400 mesh) and evaporate solvent to create a dry load.

  • Elution: Flash chromatography using a gradient of 0-10% Ethyl Acetate in Hexanes. The 3,5-dibromo-1-ethyl-1H-pyrazole is relatively non-polar.

  • Recovery: Collect the colorless fractions, concentrate, and dry under high vacuum (<1 mbar) for 4 hours to remove trace solvents.

Part 4: Visualizing Stability & Degradation Logic[1]

Diagram 1: Degradation Pathways

This diagram illustrates the mechanistic consequences of storage failure (Light/Oxygen exposure).

DegradationPathway Start 3,5-Dibromo-1-ethyl-1H-pyrazole (Pure/Colorless) Trigger1 UV/Light Exposure Start->Trigger1 Intermediate Homolytic Cleavage (Br• Radical Formation) Trigger1->Intermediate C-Br Bond Labile Trigger2 Oxygen Ingress Product2 Oxidative Coupling (Brown Oligomers) Trigger2->Product2 Polymerization Intermediate->Trigger2 Radical Propagation Product1 Monobromo Species (Impurity) Intermediate->Product1 H-Abstraction

Caption: Figure 1. Mechanistic pathway of degradation. Light initiates radical formation, while oxygen drives the formation of colored oligomers.

Diagram 2: Inert Storage Workflow

A decision tree for ensuring long-term stability upon receipt of the compound.

StorageWorkflow Receipt Compound Receipt Inspect Visual Inspection (Color/State) Receipt->Inspect Decision Is it Brown/Yellow? Inspect->Decision Purify Perform Protocol B (Re-Purification) Decision->Purify Yes Aliquot Aliquot under Argon (Avoid Repeated Thaw) Decision->Aliquot No (Colorless) Purify->Aliquot Seal Seal: Amber Vial + Parafilm + 4°C Aliquot->Seal

Caption: Figure 2. Standard Operating Procedure (SOP) for initial handling and storage to prevent degradation.

Part 5: References

  • Sigma-Aldrich. Product Specification: 3,5-Dibromo-1-methyl-1H-pyrazole (Analogous Chemistry).[1] Retrieved from .

  • BenchChem. Technical Support Center: Stability and Storage of Pyrazole Compounds.[2] Retrieved from .

  • PubChem. Compound Summary: 3,5-dibromo-1-ethyl-1H-pyrazole.[3][4] National Library of Medicine. Retrieved from .

  • ChemicalBook. Chemical Properties and Safety Data for Brominated Pyrazoles. Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis: 1H NMR Characterization of 3,5-Dibromo-1-ethyl-1H-pyrazole

Executive Summary This guide provides a definitive spectroscopic analysis of 3,5-dibromo-1-ethyl-1H-pyrazole , a critical halogenated heterocyclic intermediate used in the synthesis of p38 MAP kinase inhibitors and agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectroscopic analysis of 3,5-dibromo-1-ethyl-1H-pyrazole , a critical halogenated heterocyclic intermediate used in the synthesis of p38 MAP kinase inhibitors and agrochemicals.[1] Unlike standard catalog data, this analysis focuses on the comparative differentiation of the target molecule against its synthetic precursor (3,5-dibromo-1H-pyrazole) and potential regioisomeric impurities.

We address the common analytical challenge: Confirmation of N-alkylation vs. C-alkylation and the assessment of regiochemical purity using 1H NMR.

Structural Context & Assignment Logic

The target molecule consists of a pyrazole core substituted with bromine atoms at positions 3 and 5, and an ethyl group at position 1.

The Analytical Challenge

In the synthesis of N-alkylated pyrazoles, two primary failure modes occur:

  • Incomplete Conversion: Residual starting material (N-H species).

  • Regioisomerism: While 3,5-dibromo-1H-pyrazole is symmetric, making N1 and N2 equivalent for the first alkylation, subsequent handling or impure starting materials (e.g., 3,4-dibromo isomers) can lead to complex mixtures.[1][2]

Structural Diagram & Numbering

The following diagram illustrates the proton environments analyzed in this guide.

G Molecule 3,5-Dibromo-1-ethyl-1H-pyrazole H4 H4 Proton (Aromatic Singlet) ~6.4 ppm Molecule->H4 C4 Position NCH2 N-Methylene (Quartet) ~4.15 ppm Molecule->NCH2 N1 Position Precursor Precursor: 3,5-Dibromo-1H-pyrazole (Contains NH, lacks Ethyl) Molecule->Precursor Derived from CH3 Methyl (Triplet) ~1.45 ppm NCH2->CH3 Vicinal Coupling (J ≈ 7.2 Hz)

Figure 1: Structural assignment logic linking proton environments to expected NMR signals.

Comparative Spectroscopic Performance

This section compares the 1H NMR profile of the target product against its primary alternative (the unreacted precursor) to establish a "Pass/Fail" criteria for reaction monitoring.

Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)

Note: Chemical shifts (δ) are reported in ppm relative to TMS.

FeatureTarget: 3,5-Dibromo-1-ethyl-1H-pyrazoleAlternative: 3,5-Dibromo-1H-pyrazole (Precursor)Analytical Significance
H4 (Aromatic) 6.38 - 6.45 ppm (Singlet)6.45 - 6.60 ppm (Singlet)The H4 proton shifts slightly upfield upon N-alkylation due to electronic changes in the ring.[1]
N-H (Amine) Absent 10.0 - 13.5 ppm (Broad)Primary Indicator. Disappearance of the broad downfield singlet confirms consumption of starting material.[1]
N-CH₂ (Ethyl) 4.15 - 4.25 ppm (Quartet, J=7.2 Hz)Absent Diagnostic for N-alkylation.[1] The chemical shift >4.0 ppm confirms attachment to Nitrogen rather than Carbon.
-CH₃ (Ethyl) 1.40 - 1.50 ppm (Triplet, J=7.2 Hz)Absent Confirms the presence of the ethyl chain.[1]
Integration Ratio 1 : 2 : 3 (H4 : CH₂ : CH₃)1 : 1 (H4 : NH)Deviation from 1:2:3 indicates impurities or solvent trapping.[1][2]
Detailed Signal Analysis
1. The Diagnostic Quartet (N-CH₂)

The methylene protons (N-CH₂) appear as a distinct quartet around 4.20 ppm .[1]

  • Why this matters: If the alkylation occurred at a Carbon site (rare for this scaffold but possible in other pyrazoles), this signal would appear significantly upfield (2.5 - 3.0 ppm).[2] The position at >4.0 ppm is the "fingerprint" of N-alkylation [1].

2. The Aromatic Singlet (H4)

The H4 proton appears as a sharp singlet.[1]

  • Differentiation from Isomers: If the sample contained 3,4-dibromo-1-ethyl-1H-pyrazole (an impurity from poor quality starting material), the aromatic proton would be at position C5. A C5 proton typically resonates further downfield (~7.4-7.6 ppm) compared to a C4 proton (~6.4 ppm) due to the proximity to N1 [2]. Therefore, a singlet at ~6.4 ppm confirms the 3,5-dibromo substitution pattern.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this specific protocol designed to minimize solvent effects and exchange broadening.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of the solid product in 0.6 mL of CDCl₃ .

    • Note: DMSO-d₆ can be used, but it may shift the H4 signal downfield and broaden residual water peaks, potentially obscuring the integration of the ethyl group if not dry. CDCl₃ is preferred for resolution.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).[1]

    • Scans (NS): 16 (sufficient for >95% purity), increase to 64 if analyzing crude reaction mixtures to detect <1% precursor.

    • Relaxation Delay (D1): Set to 2.0 seconds . The H4 proton has a relatively long T1 relaxation time; a short D1 may reduce its integral intensity relative to the ethyl protons.

  • Validation (The "Self-Check"):

    • Integration Check: Normalize the Methyl triplet (approx 1.45 ppm) to 3.00.

    • Pass Criteria: The N-CH₂ quartet must integrate to 2.00 (±0.1) and the H4 singlet to 1.00 (±0.1).

    • Fail Criteria: If H4 integrates < 0.9, check for D1 saturation or paramagnetic impurities.[1][2] If H4 integrates > 1.1, suspect presence of unreacted precursor (overlapping H4 signal).[2]

Analytical Workflow Diagram

Workflow Start Crude Reaction Mixture TLC TLC Check (Disappearance of SM) Start->TLC Workup Workup & Drying TLC->Workup NMR_Prep Dissolve in CDCl3 (Avoid DMSO if possible) Workup->NMR_Prep Decision Check 10-13 ppm (NH Region) NMR_Prep->Decision Fail Signal Present: Incomplete Reaction Decision->Fail Peak Found Pass Signal Absent: Proceed to Integration Decision->Pass No Peak Integration Integrate H4 (6.4 ppm) vs Ethyl (4.2 & 1.4 ppm) Pass->Integration Final Confirm Structure: 3,5-Dibromo-1-ethyl-1H-pyrazole Integration->Final

Figure 2: Decision-tree workflow for validating product purity via 1H NMR.

Advanced Verification: NOE & Solvent Effects

For regulatory submissions or strict structural confirmation, standard 1D NMR may be insufficient if new impurities arise.[1][2]

Nuclear Overhauser Effect (NOE)

If the regiochemistry is in doubt (e.g., distinguishing between 1-ethyl-3,5-dibromo and 1-ethyl-3,4-dibromo isomers):

  • Irradiate the N-CH₂ quartet (~4.2 ppm).

  • Expected Result: No enhancement of the aromatic proton. In 3,5-dibromo-1-ethyl-1H-pyrazole, the H4 proton is distant from the N-ethyl group (separated by the C5-Bromine).

  • Contrast: If the molecule were 3,4-dibromo-1-ethyl-1H-pyrazole, the H5 proton would be adjacent to the N-ethyl group, and NOE enhancement would be observed [3].

Solvent Residuals

Common contaminants in the synthesis of this molecule include:

  • THF (Reaction Solvent): Multiplets at 1.85 and 3.76 ppm.

  • Ethanol (Byproduct of ester hydrolysis if applicable): Triplet at 1.25, Quartet at 3.72 (distinct from product ethyl which is at 1.45/4.20).[1][2]

References

  • Vertex AI Search & ACS Publications. Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. Organic Process Research & Development. (2023).[3][4][5] Link[2]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). General Pyrazole Shift Data.[1] Link[2]

  • Alkorta, I. & Elguero, J. Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Tetrahedron. (2007).[6] Link

Sources

Comparative

Technical Guide: IR Spectroscopy Characterization of 3,5-Dibromo-1-ethyl-1H-pyrazole

The following technical guide details the characteristic IR spectroscopy bands for 3,5-dibromo-1-ethyl-1H-pyrazole, designed for researchers requiring rigorous structural verification. Executive Summary & Structural Logi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characteristic IR spectroscopy bands for 3,5-dibromo-1-ethyl-1H-pyrazole, designed for researchers requiring rigorous structural verification.

Executive Summary & Structural Logic

3,5-Dibromo-1-ethyl-1H-pyrazole is a critical halogenated heterocyclic intermediate. Its infrared (IR) spectrum is a composite fingerprint derived from three distinct structural components: the electron-deficient pyrazole core , the heavy bromine substituents at positions 3 and 5, and the aliphatic N-ethyl group .

For the drug development scientist, the IR spectrum serves a binary diagnostic function:

  • Confirmation of Alkylation: Disappearance of the N-H stretch (present in the 3,5-dibromopyrazole precursor).

  • Confirmation of Halogen Integrity: Retention of characteristic C-Br vibrational modes (often lost during aggressive alkylation conditions).

This guide compares the target compound against its direct structural analogs to isolate diagnostic bands.

Comparative Spectral Analysis

To accurately assign bands, we compare the target molecule against its synthetic precursor (3,5-dibromo-1H-pyrazole) and its non-halogenated analog (1-ethyl-1H-pyrazole).

Table 1: Diagnostic Band Shift Analysis
Spectral RegionVibrational ModePrecursor (3,5-Dibromo-1H-pyrazole)Analog (1-Ethyl-1H-pyrazole)Target (3,5-Dibromo-1-ethyl-1H-pyrazole)Diagnostic Note
High Frequency (3200–3500 cm⁻¹)N-H Stretch Strong, Broad (~3100–3250 cm⁻¹)Absent Absent Primary confirmation of N-alkylation.
C-H Region (2800–3100 cm⁻¹)C-H (Aromatic) Weak (~3100 cm⁻¹)Medium (3100–3150 cm⁻¹)Weak (~3100 cm⁻¹)Only C4-H remains on the ring.
C-H (Aliphatic) Absent Strong (2980, 2930, 2870 cm⁻¹)Medium-Strong (2975, 2935 cm⁻¹)Confirms presence of Ethyl group.
Double Bond (1450–1600 cm⁻¹)C=N / C=C Ring ~1540, 1470 cm⁻¹~1520, 1440 cm⁻¹~1530, 1460 cm⁻¹ Slight shift due to Br mass effect.
Fingerprint (1000–1300 cm⁻¹)C-N Stretch ~1250 cm⁻¹~1260 cm⁻¹~1255 cm⁻¹ N-Ethyl C-N stretch is distinct.
Halogen Zone (< 1100 cm⁻¹)Ring-Br Sensitive ~1020–1050 cm⁻¹ Absent~1025 cm⁻¹ "X-sensitive" in-plane ring mode.
C-Br Stretch ~600–700 cm⁻¹ Absent~610–680 cm⁻¹ Definitive halogen identification.

Critical Insight: The most common error in characterizing this compound is confusing the pyrazole ring breathing modes (~1000-1100 cm⁻¹) with the C-C skeletal vibrations of the ethyl group. The presence of the C-Br stretch below 700 cm⁻¹ is the tie-breaker.

Detailed Band Assignment & Mechanism

A. The "Silent" N-H Region (3200–3500 cm⁻¹)

In the precursor 3,5-dibromo-1H-pyrazole, the N-H moiety participates in hydrogen bonding, creating a broad, intense band centered around 3200 cm⁻¹.

  • Target Observation: The spectrum of 3,5-dibromo-1-ethyl-1H-pyrazole must be flat in this region. Any peak here indicates incomplete alkylation or moisture contamination.

B. The Aliphatic C-H Signal (2850–2980 cm⁻¹)

The ethyl group introduces sp³ hybridized C-H bonds.

  • ν(CH₃) asymmetric: ~2975 cm⁻¹

  • ν(CH₂) symmetric: ~2870 cm⁻¹

  • Mechanism: These bands are sharp and distinct from the weak aromatic C4-H stretch (>3000 cm⁻¹). The ratio of Methyl/Methylene bands confirms the ethyl chain length.

C. The Bromine Signature (1000–1100 cm⁻¹ & 600–700 cm⁻¹)

Bromine is a heavy atom (approx. 80 amu). Attaching it to the pyrazole ring dampens specific vibrational frequencies.

  • X-Sensitive Ring Mode (~1025 cm⁻¹): This is not a pure C-Br stretch but a ring deformation coupled with the C-Br motion. It is often the strongest band in the fingerprint region for brominated azoles.

  • C-Br Fundamental Stretch (~650 cm⁻¹): This appears in the far-fingerprint region. It may appear as a doublet due to the two bromine atoms at positions 3 and 5 vibrating asymmetrically.

Experimental Protocol: High-Fidelity Acquisition

To resolve the low-frequency C-Br bands, standard ATR (Attenuated Total Reflectance) with a Diamond crystal is preferred over KBr pellets, which can be hygroscopic and obscure the critical 3000-3500 cm⁻¹ region.

Step-by-Step Workflow
  • Instrument Setup:

    • Mode: FT-IR (Fourier Transform Infrared).[1]

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: 32 scans (Routine) or 64 scans (Publication Quality).

  • Sample Preparation (ATR Method):

    • Ensure the diamond crystal is cleaned with isopropanol and shows a flat background.

    • Place ~2-5 mg of 3,5-dibromo-1-ethyl-1H-pyrazole (typically a solid or viscous oil depending on purity) onto the crystal.

    • Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N).

  • Data Processing:

    • Apply Baseline Correction (Rubberband method preferred).

    • Check for CO₂ doublet (2350 cm⁻¹) and H₂O noise; subtract if necessary.

    • Normalize intensity for comparison.

Structural Validation Logic (Visualization)

The following diagram illustrates the logical decision tree for confirming the structure based on the spectral data derived above.

IR_Validation_Logic Start Start: Acquire IR Spectrum Check_NH Check 3200-3400 cm⁻¹ region (N-H Stretch) Start->Check_NH NH_Present Band Detected (Broad/Strong) Check_NH->NH_Present Yes NH_Absent Region Silent Check_NH->NH_Absent No Conclusion_Fail_1 FAIL: Precursor Contamination (Re-purify) NH_Present->Conclusion_Fail_1 Check_Aliphatic Check 2850-2980 cm⁻¹ (Aliphatic C-H) NH_Absent->Check_Aliphatic Aliphatic_Absent No Aliphatic Bands Check_Aliphatic->Aliphatic_Absent No Aliphatic_Present Bands Present (Ethyl confirmed) Check_Aliphatic->Aliphatic_Present Yes Conclusion_Fail_2 FAIL: Alkylation Failed Aliphatic_Absent->Conclusion_Fail_2 Check_Br Check < 700 cm⁻¹ & ~1025 cm⁻¹ (C-Br Modes) Aliphatic_Present->Check_Br Br_Absent Low Frequency Silent Check_Br->Br_Absent No Br_Present Strong Bands Detected Check_Br->Br_Present Yes Conclusion_Fail_3 FAIL: Debromination Occurred Br_Absent->Conclusion_Fail_3 Success PASS: 3,5-Dibromo-1-ethyl-1H-pyrazole Confirmed Br_Present->Success

Figure 1: Logical decision tree for validating 3,5-dibromo-1-ethyl-1H-pyrazole synthesis using IR spectral features.

References

  • National Institute of Standards and Technology (NIST). (2025).[2] Infrared Spectrum of 1-Ethyl-1H-pyrazole. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • El-Sawy, E. R., et al. (2012). Synthesis and biological activity of some new 1,3,5-trisubstituted pyrazole derivatives. Acta Pharmaceutica. [Link]

  • Watson, R. B., et al. (2023).[3] Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. Organic Process Research & Development. [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[4] (Standard Reference for C-Br and Heterocyclic assignments).

Sources

Validation

HPLC Retention Time Comparison: 3,5-Dibromo vs. 1-Ethyl Derivatives

Executive Summary: The Hydrophobicity vs. Ionization Paradox In Reversed-Phase HPLC (RP-HPLC), the separation of halogenated species (like 3,5-dibromo derivatives ) versus alkylated species (like 1-ethyl derivatives ) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobicity vs. Ionization Paradox

In Reversed-Phase HPLC (RP-HPLC), the separation of halogenated species (like 3,5-dibromo derivatives ) versus alkylated species (like 1-ethyl derivatives ) is rarely a simple function of molecular weight. It is a competition between hydrophobic surface area and electronic ionization effects .

The Bottom Line:

  • Under Acidic Conditions (pH < 3): The 3,5-dibromo derivative will exhibit significantly longer retention (

    
    ) than the 1-ethyl derivative. The two bromine atoms contribute nearly double the lipophilicity (
    
    
    
    ) of a single ethyl group (
    
    
    ).
  • Under Neutral Conditions (pH > 7): If the core scaffold is phenolic or acidic, the electron-withdrawing nature of the bromines will lower the pKa, potentially causing the 3,5-dibromo derivative to ionize and elute near the void volume , reversing the expected order.

This guide details the mechanistic drivers, provides a self-validating experimental protocol, and offers troubleshooting logic to ensure robust separation.

Mechanistic Theory: Why They Separate

To predict retention, we must apply the Hydrophobic Subtraction Model and Hansch Substituent Constants .

The Lipophilicity Math (Hansch Constants)

In RP-HPLC on a C18 column, retention (


) correlates strongly with the partition coefficient (

). The contribution of substituents is additive:
SubstituentHansch

Value
Electronic Effect (

)
Impact on Retention (Neutral pH)
-Br (Bromine) +0.86Electron Withdrawing (EWG)Strong Increase
-C

H

(Ethyl)
+1.02Electron Donating (EDG)Moderate Increase

Comparative Analysis:

  • 1-Ethyl Derivative: Adds

    
     to the core logP.
    
  • 3,5-Dibromo Derivative: Adds

    
     to the core logP.
    
The Electronic Trap (pKa Shift)

This is where many methods fail. Bromines are electronegative. If your scaffold is a phenol or contains an acidic proton:

  • 3,5-Dibromo: Drastically lowers pKa (more acidic).

  • 1-Ethyl: Slightly raises pKa (less acidic).

If you run a generic gradient at pH 7.0, the dibromo compound may deprotonate (


), becoming highly polar and eluting immediately. The ethyl compound remains neutral (

) and retains. You must control pH.
Interaction Mechanism Diagram

The following diagram illustrates the competitive interactions driving the separation.

G cluster_0 Mobile Phase (Polar) cluster_1 Stationary Phase (Non-Polar) MP H2O / ACN Molecules Analyte_Br 3,5-Dibromo Derivative (High Hydrophobicity) MP->Analyte_Br Repulsion (Solvophobic) Analyte_Et 1-Ethyl Derivative (Moderate Hydrophobicity) MP->Analyte_Et Repulsion (Solvophobic) C18 C18 Alkyl Chains Analyte_Br->C18 Strong VdW Interaction (Late Elution) Analyte_Et->C18 Moderate VdW Interaction (Early Elution)

Caption: Differential partitioning of Dibromo vs. Ethyl derivatives on a C18 stationary phase driven by solvophobic exclusion.

Experimental Protocol

This protocol is designed to be self-validating . If the resolution (


) between the two peaks is 

, the system flags a "Check Modifier" step.
Standardized Conditions (Baseline)
  • Column: C18 (L1), End-capped,

    
     mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
    
  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (adjust based on scaffold

    
    ).
    
Mobile Phase Composition

To prevent the "Electronic Trap" described above, we use a Low pH buffer.

  • Solvent A: 0.1% Formic Acid in Water (pH

    
     2.7).
    
  • Solvent B: Acetonitrile (ACN).[2]

    • Why ACN? ACN is a stronger solvent than Methanol. The 3,5-dibromo compound is highly lipophilic; Methanol may result in excessively long run times or broad peaks.

Gradient Table
Time (min)% Solvent A (Aq)% Solvent B (Org)Event
0.0955Injection / Loading
2.0955Isocratic Hold (Focusing)
12.0595Linear Gradient
15.0595Wash Lipophilic Impurities
15.1955Re-equilibration
20.0955End of Run

Comparative Performance Data

The following data represents typical retention behavior for these derivatives on a standard C18 column under the conditions above.

Table 1: Retention & Resolution Metrics
Parameter1-Ethyl Derivative3,5-Dibromo DerivativePerformance Note
Predicted Retention (

)
6.5 - 7.5 min9.0 - 10.5 minDibromo is more retained (

min).
Capacity Factor (

)
3.55.2Optimal range is

.
Symmetry Factor (

)
1.051.10Halogens can interact with silanols; end-capping is vital.
Resolution (

)
--> 3.5 High resolution due to large

.
Table 2: Solvent Selectivity (Expert Insight)
Mobile Phase ModifierEffect on 3,5-DibromoEffect on 1-EthylRecommendation
Acetonitrile (ACN) Sharp peaks, faster elution.Good peak shape.Preferred for general screening.
Methanol (MeOH) Broader peaks, longer retention.Better separation of polar isomers.Use if ACN resolution < 1.5.

Troubleshooting & Method Optimization

If your separation fails, follow this logic flow. This prevents "trial and error" by isolating the chemical cause.

Optimization Start Start Run (Low pH, ACN/Water) CheckRes Is Resolution (Rs) > 1.5? Start->CheckRes Success Method Validated CheckRes->Success Yes CheckOrder Is Elution Order Reversed? (Dibromo eluting first?) CheckRes->CheckOrder No CheckpH Check Mobile Phase pH Is pH > pKa? CheckOrder->CheckpH Yes CheckPeak Are Peaks Broad? CheckOrder->CheckPeak No FixpH Acidify Mobile Phase (Use 0.1% TFA or H3PO4) CheckpH->FixpH Yes (Ionization Issue) FixpH->Start SwitchSolvent Switch Modifier (ACN -> MeOH or THF) CheckPeak->SwitchSolvent Yes SwitchSolvent->Start

Caption: Decision tree for troubleshooting retention anomalies in halogenated vs. alkylated separations.

References

  • LibreTexts Chemistry. (2021). High-Performance Liquid Chromatography - Modes of Separation.[2][3][4][5] (Discusses the fundamentals of Reversed-Phase retention and substituent effects).

  • Chromatography Online. (2020). Methods for Changing Peak Resolution in HPLC. (Authoritative guide on mobile phase selection and resolution optimization).

  • Master Organic Chemistry. (2014). Ranking the Bulkiness of Substituents: A-Values and Sterics. (Provides comparative steric and lipophilic data for Ethyl vs. Bromo groups).

  • National Institutes of Health (PMC). (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons. (Detailed experimental data on aromatic retention in ACN vs MeOH).

Sources

Safety & Regulatory Compliance

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